2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11(2)6-4-9-7(3-8)10-5-6/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZJIQNBDFBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717145 | |
| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-83-4 | |
| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
Abstract
This document provides an in-depth technical guide for the synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, a substituted pyrimidine of interest to medicinal chemists and drug development professionals. Pyrimidine scaffolds are central to numerous therapeutic agents, often acting as hinge-binding motifs in kinase inhibitors. This guide details a proposed four-step synthetic pathway, starting from the commercially available precursor, 2-chloro-5-nitropyrimidine. Each step is presented with a detailed experimental protocol, mechanistic insights, and justifications for procedural choices, reflecting a commitment to scientific integrity and reproducibility. The pathway is designed to be logical and efficient, utilizing well-established chemical transformations. This document serves as a practical blueprint for researchers engaged in the synthesis of novel pyrimidine-based compounds.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to form multiple hydrogen bonds, act as a bioisostere for other aromatic systems, and serve as a versatile scaffold for chemical modification. In particular, 2,5-disubstituted pyrimidines are key components in many targeted therapies, including kinase inhibitors like Imatinib and Palbociclib.[1] The strategic placement of amino and aminomethyl groups can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.
The target molecule of this guide, this compound, possesses two key pharmacophoric features: a basic aminomethyl group at the 2-position, capable of forming strong ionic interactions or hydrogen bonds, and a dimethylamino group at the 5-position, which can modulate the electronic properties of the ring and influence solubility. The synthesis of such specifically functionalized heterocycles is a critical task in drug discovery. This guide proposes a robust and logical synthetic route to access this valuable building block.
Proposed Overall Synthesis Pathway
A multi-step synthesis is proposed, commencing with a commercially available, appropriately functionalized pyrimidine. The chosen strategy prioritizes high-yielding and well-documented reactions to maximize the probability of success. The pathway involves sequential functional group manipulations around the pyrimidine core.
The retrosynthetic analysis identifies 2-chloro-5-nitropyrimidine as an ideal starting material. The synthesis proceeds through four distinct transformations:
-
Nucleophilic Aromatic Substitution: Introduction of a cyano group at the C2 position.
-
Nitro Group Reduction: Conversion of the C5 nitro group to a primary amine.
-
Reductive Amination: Exhaustive methylation of the C5 primary amine.
-
Nitrile Reduction: Conversion of the C2 cyano group to the target aminomethyl group.
This sequence is designed to manage functional group compatibility and reactivity throughout the synthesis.
Figure 1: Proposed four-step synthesis pathway for this compound.
Detailed Experimental Protocols and Scientific Rationale
This section provides a step-by-step methodology for each reaction in the proposed synthesis. The protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.
Step 1: Synthesis of 5-Nitropyrimidine-2-carbonitrile
This step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C2 position with a cyanide group. The C2 position of the pyrimidine ring is electron-deficient, further activated by the electron-withdrawing nitro group at C5, making it susceptible to nucleophilic attack.
-
Expertise & Causality: Potassium cyanide (KCN) is used as the nucleophile. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation while leaving the cyanide anion highly reactive. The reaction is performed at a moderately elevated temperature to ensure a reasonable reaction rate. The introduction of the cyano group at this stage is strategic, as it is a versatile precursor to the final aminomethyl group.[2][3]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-nitropyrimidine | 1.0 | 159.54 | (Specify mass) |
| Potassium Cyanide (KCN) | 1.2 | 65.12 | (Calculate mass) |
| Dimethyl Sulfoxide (DMSO) | - | 78.13 | (Specify volume) |
Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyrimidine and DMSO.
-
Reagent Addition: Carefully add potassium cyanide in one portion. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water, which will precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-nitropyrimidine-2-carbonitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 2: Synthesis of 5-Aminopyrimidine-2-carbonitrile
The second step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Expertise & Causality: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups.[4][5] Methanol is an excellent solvent for this reaction, as it solubilizes the starting material and does not interfere with the catalysis. The reaction is run under a positive pressure of hydrogen gas to ensure efficient reduction. This method is preferable to metal/acid reductions (e.g., SnCl₂ or Fe/HCl) as it simplifies the product work-up, often yielding a cleaner product.[6]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Nitropyrimidine-2-carbonitrile | 1.0 | 150.1 | (Specify mass) |
| 10% Palladium on Carbon (Pd/C) | 0.05 (cat.) | - | (Specify mass) |
| Methanol (MeOH) | - | 32.04 | (Specify volume) |
| Hydrogen Gas (H₂) | Excess | 2.02 | (Balloon or Parr shaker) |
Protocol:
-
Setup: Add 5-nitropyrimidine-2-carbonitrile and methanol to a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus (or alternatively, purge the flask with a hydrogen balloon). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield 5-aminopyrimidine-2-carbonitrile. This product is often pure enough for the next step without further purification.
Step 3: Synthesis of 5-(Dimethylamino)pyrimidine-2-carbonitrile
This step employs the Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of a primary amine to a tertiary amine.[7][8][9]
-
Expertise & Causality: The reaction uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[7][10] The mechanism involves the initial formation of an iminium ion between the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide.[7][8] This process repeats to achieve dimethylation. The key advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts which can occur with other methylating agents like methyl iodide.[8][9]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Aminopyrimidine-2-carbonitrile | 1.0 | 120.12 | (Specify mass) |
| Formaldehyde (37% in H₂O) | 3.0 | 30.03 | (Calculate volume) |
| Formic Acid (98%) | 3.0 | 46.03 | (Calculate volume) |
Protocol:
-
Setup: In a round-bottom flask, combine 5-aminopyrimidine-2-carbonitrile, formaldehyde, and formic acid.
-
Reaction: Heat the mixture to 100 °C (reflux) in a fume hood. Vigorous gas evolution (CO₂) will be observed.
-
Monitoring: Continue heating for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and any monomethylated intermediate.
-
Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of aqueous sodium hydroxide solution while cooling in an ice bath.
-
Purification: The product may precipitate upon basification and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(dimethylamino)pyrimidine-2-carbonitrile.
Step 4: Synthesis of this compound
The final step is the reduction of the nitrile (cyano group) to a primary aminomethyl group. Catalytic hydrogenation over Raney Nickel is a common and effective method for this transformation.
-
Expertise & Causality: Raney Nickel is a highly active catalyst for nitrile reduction. The reaction is typically performed in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary amine side products (by minimizing the reaction of the newly formed primary amine with any imine intermediate).[11] A high pressure of hydrogen is generally required for this transformation.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 5-(Dimethylamino)pyrimidine-2-carbonitrile | 1.0 | 148.17 | (Specify mass) |
| Raney Nickel (slurry in H₂O) | (catalytic) | - | (Specify mass) |
| Methanolic Ammonia (7N) | - | - | (Specify volume) |
| Hydrogen Gas (H₂) | Excess | 2.02 | (Parr shaker) |
Protocol:
-
Setup: In a high-pressure hydrogenation vessel (autoclave), add 5-(dimethylamino)pyrimidine-2-carbonitrile and methanolic ammonia.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (handle as a flammable solid).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to a high pressure (e.g., 500 psi). Heat the mixture to 50-60 °C and stir or shake vigorously.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the catalyst through Celite®, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.
Product Characterization and Validation
To confirm the identity and purity of the final product, a comprehensive analytical assessment is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic pyrimidine protons, the N,N-dimethyl singlet, and the aminomethyl and primary amine protons.
-
¹³C NMR will confirm the number of unique carbon atoms in the structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Safety Considerations
The proposed synthesis involves several hazardous materials and reactions that require strict safety protocols.
-
Potassium Cyanide (Step 1): Acutely toxic by all routes of exposure. Must be handled in a chemical fume hood with appropriate PPE. An emergency cyanide antidote kit should be available. Do not allow contact with acids, as this will liberate highly toxic hydrogen cyanide gas.
-
Catalytic Hydrogenation (Steps 2 & 4): Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C and Raney Nickel catalysts can be pyrophoric (ignite spontaneously in air) when dry. Handle catalysts as slurries and never allow them to dry completely. Ensure all hydrogenation equipment is properly grounded and maintained.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Conclusion
This guide outlines a logical and robust four-step synthesis for this compound from a readily available starting material. By leveraging well-established and high-yielding reactions such as SNAr, nitro reduction, Eschweiler-Clarke methylation, and nitrile hydrogenation, this pathway provides a reliable method for accessing this valuable heterocyclic building block. The detailed protocols, mechanistic rationales, and integrated checkpoints are designed to equip researchers in drug discovery and development with the necessary information to confidently undertake this synthesis. The successful execution of this pathway will provide access to a key intermediate for the development of novel therapeutics.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3328. Available from: [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (2001). Google Patents. CN1319592A.
-
Various Authors. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. Available from: [Link]
- Method for preparing 2-cyanopyrimidine. (2013). Google Patents. CN103145625A.
-
Borah, P., et al. (2021). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 11(36), 22165-22171. Available from: [Link]
-
Le, T. N., et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(12), 2024-2028. Available from: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available from: [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents. WO2022090101A1.
-
Melguizo, M., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine in the Synthesis of 4,6-Disubstituted-5-nitropyrimidines. ChemRxiv. Available from: [Link]
-
Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(18), 6520. Available from: [Link]
-
Basha, A. A., et al. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 27(19), 6678. Available from: [Link]
-
NRO Chemistry. (2022). Eschweiler-Clarke Reaction. YouTube. Available from: [Link]
-
Pu, Y., et al. (2017). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development, 21(3), 391-396. Available from: [Link]
-
El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23), 8344. Available from: [Link]
-
Wang, Y., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Molecules, 27(19), 6599. Available from: [Link]
-
Tkachuk, V., et al. (2023). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. Available from: [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). Google Patents. CN112745259A.
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available from: [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents. US6365740B1.
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Synthesis of 5-(aminomethyl)-2-chloropyridine. PrepChem.com. Available from: [Link]
-
Various Authors. (2023). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. Available from: [Link]
-
Kumar, D., et al. (2012). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-544. Available from: [Link]
-
Chemistry Learning. (2023). Eschweiler-Clarke reaction. YouTube. Available from: [Link]
-
Barvian, M., et al. (2006). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(10), 2659-2663. Available from: [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a substituted pyrimidine that has emerged as a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and burgeoning role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. While the hydrochloride salt is commercially available, this document also addresses the properties of the free base and its isomeric counterpart to ensure clarity in research and development endeavors.
Chemical Identity and Physicochemical Properties
CAS Number and Isomeric Differentiation
A critical aspect of working with this compound is the correct identification of its various forms and isomers. The hydrochloride salt of the compound is most commonly referenced and is associated with two CAS numbers: 944902-83-4 and 1260883-43-9 [1][2]. At present, a specific CAS registry number for the free base has not been definitively identified in public databases.
It is imperative to distinguish the title compound from its isomer, 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine , which has the CAS number 910380-79-9 [3][4]. The differing substitution patterns on the pyrimidine ring lead to distinct chemical properties and biological activities.
Physicochemical Data
Quantitative data for this compound is primarily available for its hydrochloride salt.
| Property | Value (for Hydrochloride Salt) | Reference |
| Molecular Formula | C₇H₁₃ClN₄ | [1] |
| Molecular Weight | 188.66 g/mol | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry place at room temperature | [2] |
Synthesis and Chemical Logic
A potential synthetic route could start from a pre-functionalized pyrimidine, such as a halopyrimidine. For instance, a 2-chloro-5-cyanopyrimidine could serve as a key intermediate.
Caption: Proposed synthetic logic for this compound.
A plausible multi-step synthesis is outlined below. This protocol is a representative example and may require optimization.
Experimental Protocol: Hypothetical Synthesis
-
Step 1: Synthesis of 2-(Dimethylamino)-5-cyanopyrimidine.
-
To a solution of 2-chloro-5-cyanopyrimidine in a suitable solvent (e.g., ethanol or DMF), add an excess of dimethylamine (as a solution in a solvent or as a gas).
-
The reaction may be heated to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
-
-
Step 2: Reduction of the Nitrile to the Amine.
-
The resulting 2-(dimethylamino)-5-cyanopyrimidine is then subjected to reduction.
-
A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Alternative reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though with caution due to its high reactivity.
-
The reaction progress should be monitored until the starting material is consumed.
-
Work-up typically involves filtering off the catalyst and removing the solvent. The crude product can be purified by crystallization or chromatography.
-
-
Step 3: Formation of the Hydrochloride Salt (Optional).
-
To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added.
-
The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Role in Drug Development and Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs[5]. Substituted aminopyrimidines, in particular, are privileged structures for targeting protein kinases.
Kinase Inhibition
The 2-aminopyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
While direct studies on this compound as a kinase inhibitor are not widely published, its structural features make it an attractive starting point for the design of novel inhibitors. The aminomethyl group at the 2-position can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity. The N,N-dimethylamino group at the 5-position can influence solubility and metabolic stability, and can also be modified to explore structure-activity relationships.
A notable example of a related compound in kinase inhibitor development is seen in a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives that have been explored as selective JAK2 inhibitors[6]. This highlights the potential of the aminomethylpyrimidine scaffold in targeting this important class of enzymes.
Caption: Schematic of potential interactions of a 2-aminomethylpyrimidine scaffold within a kinase ATP binding pocket.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the aminomethyl group, and the methyl protons of the N,N-dimethylamino group. The chemical shifts and coupling patterns of the pyrimidine protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon spectrum would show resonances for the carbons of the pyrimidine ring, the methylene carbon, and the methyl carbons.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the free base (C₇H₁₂N₄, MW: 152.20). Fragmentation patterns would likely involve the loss of the aminomethyl and dimethylamino groups.
Safety and Handling
The safety information for this compound is primarily available for its hydrochloride salt.
Hazard Identification
The hydrochloride salt is classified with the following hazard statements[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
Standard laboratory safety precautions should be followed when handling this compound[2]:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the synthesis of novel bioactive molecules. Its structural similarity to known kinase hinge-binding motifs makes it particularly attractive for the development of new kinase inhibitors. Further research is warranted to fully elucidate its synthetic accessibility, pharmacological properties, and potential as a scaffold in the ongoing quest for more effective and selective therapeutics. The clear differentiation from its 5-(aminomethyl) isomer is crucial for the unambiguous interpretation of research findings. As synthetic methodologies and biological screening techniques continue to advance, it is anticipated that the utility of this and related pyrimidine derivatives will expand, leading to the discovery of new drug candidates for a range of diseases.
References
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health. Available at: [Link]
-
N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem. Available at: [Link]
-
2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem. Available at: [Link]
-
CAS 944902-83-4 | this compound hydrochloride. Alchem Pharmtech. Available at: [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 1260883-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. CAS 910380-79-9 | 5-(Aminomethyl)-N,n-dimethylpyrimidin-2-amine - Synblock [synblock.com]
- 4. 910380-79-9|5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Potential Utility of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility and ability to interact with a wide array of biological targets have made it a privileged structure in drug discovery. This guide delves into the molecular architecture and potential applications of a specific, yet underexplored, member of this family: 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine. While this compound is commercially available as its hydrochloride salt (CAS 1260883-43-9), detailed experimental data regarding its synthesis, spectral characterization, and biological activity remain scarce in peer-reviewed literature.
This document, therefore, serves as a forward-looking technical guide. It combines established principles of pyrimidine chemistry with predictive analysis to offer a comprehensive overview for researchers interested in exploring the potential of this molecule. By providing a plausible synthetic strategy, predicted spectroscopic data, and a well-reasoned hypothesis for its biological utility, we aim to equip scientists with the foundational knowledge necessary to embark on further investigation.
Section 1: Molecular Structure and Physicochemical Properties
This compound is a disubstituted pyrimidine with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol for the free base. The hydrochloride salt has the formula C₇H₁₃ClN₄ and a molecular weight of 188.66 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | Not Assigned | 1260883-43-9 | [1] |
| Molecular Formula | C₇H₁₂N₄ | C₇H₁₃ClN₄ | [1] |
| Molecular Weight | 152.20 g/mol | 188.66 g/mol | [1] |
| SMILES | CN(C)c1cncnc1CN | Cl.CN(C)c1cncnc1CN | [1] |
The structure features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. At position 2, there is an aminomethyl group (-CH₂NH₂), and at position 5, a dimethylamino group (-N(CH₃)₂). The presence of these functional groups, particularly the primary amine and the tertiary amine, imparts specific chemical properties to the molecule, including its basicity and potential for hydrogen bonding.
Section 2: Proposed Synthesis and Experimental Workflow
Rationale for the Proposed Synthetic Pathway
The proposed synthesis begins with a commercially available or readily synthesizable pyrimidine core, which is then functionalized in a stepwise manner to introduce the desired aminomethyl and dimethylamino groups. A common strategy for introducing an aminomethyl group is through the reduction of a nitrile. The dimethylamino group can be introduced via nucleophilic aromatic substitution.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-chloro-5-nitropyrimidine
-
To a stirred solution of 2-chloropyrimidine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-chloro-5-nitropyrimidine.
Step 2: Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine
-
Dissolve 2-chloro-5-nitropyrimidine in a suitable solvent such as ethanol.
-
Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 2-chloro-N,N-dimethylpyrimidin-5-amine.
Step 3: Synthesis of 5-(dimethylamino)pyrimidine-2-carbonitrile
-
In a suitable solvent, such as dimethylformamide (DMF), dissolve 2-chloro-N,N-dimethylpyrimidin-5-amine.
-
Add sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-(dimethylamino)pyrimidine-2-carbonitrile.
Step 4: Synthesis of this compound
-
Dissolve 5-(dimethylamino)pyrimidine-2-carbonitrile in a suitable solvent, such as methanol or ethanol, saturated with ammonia.
-
Add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield the final product, this compound.
Section 3: Spectroscopic Characterization (Predicted)
In the absence of published experimental spectra, the following predictions are based on the known spectroscopic properties of pyrimidine derivatives and the functional groups present in the molecule.
¹H NMR Spectroscopy (Predicted)
-
-CH₂- (Aminomethyl): A singlet is expected for the methylene protons, likely in the range of 3.5-4.0 ppm.
-
-NH₂ (Amino): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-N(CH₃)₂ (Dimethylamino): A singlet for the six equivalent methyl protons, expected around 3.0-3.3 ppm.
-
Pyrimidine Ring Protons: Two singlets are expected for the aromatic protons on the pyrimidine ring, likely in the range of 8.0-8.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
-CH₂- (Aminomethyl): A signal in the range of 40-50 ppm.
-
-N(CH₃)₂ (Dimethylamino): A signal around 40-45 ppm.
-
Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region (140-160 ppm).
FTIR Spectroscopy (Predicted)
-
N-H Stretch (Amino): Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch (Aliphatic): Bands in the region of 2800-3000 cm⁻¹.
-
C=N and C=C Stretch (Pyrimidine Ring): A series of bands in the region of 1400-1600 cm⁻¹.
-
N-H Bend (Amino): A band around 1600-1650 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 152 for the free base.
-
Fragmentation: Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the dimethylamino group.
Section 4: Potential Biological Activity and Therapeutic Applications
The structural motifs present in this compound suggest a high potential for biological activity, particularly as a kinase inhibitor. The 2-aminopyrimidine core is a well-established scaffold in the design of inhibitors for various protein kinases.
Hypothesis: A Potential Kinase Inhibitor
The nitrogen atoms in the pyrimidine ring, along with the aminomethyl and dimethylamino substituents, can participate in crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases. Many FDA-approved kinase inhibitors utilize a similar 2-aminopyrimidine core to achieve high potency and selectivity.
Potential Therapeutic Targets
Based on the activity of structurally related compounds, potential kinase targets for this compound could include:
-
Janus Kinases (JAKs): Derivatives of N-phenyl-2-pyrimidinamine have shown potent and selective inhibition of JAKs, which are implicated in myeloproliferative neoplasms and inflammatory diseases.[2]
-
Spleen Tyrosine Kinase (Syk): 2,4-diaminopyrimidine derivatives are known inhibitors of Syk, a key mediator in inflammatory and autoimmune disorders.
-
Src Family Kinases: The 2-aminopyrimidine scaffold is also found in inhibitors of Src family kinases, which are involved in cancer progression and metastasis.[3]
-
Phosphoinositide 3-kinases (PI3Ks): Certain aminopyrimidine derivatives have been developed as inhibitors of PI3Ks, a family of enzymes crucial for cell growth, proliferation, and survival.[4]
Section 5: Future Directions and Conclusion
This compound represents an intriguing, yet largely uncharacterized, molecule with significant potential for drug discovery. This technical guide has provided a foundational framework for its synthesis, characterization, and a rationale for its potential biological activity as a kinase inhibitor.
Future research should focus on:
-
Experimental Validation: The proposed synthetic route requires experimental validation and optimization.
-
Spectroscopic Analysis: Full spectroscopic characterization of the synthesized compound is essential to confirm its structure.
-
Biological Screening: The compound should be screened against a panel of kinases to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]
-
PubChem. N,N-dimethylpyrimidin-5-amine. [Link]
- Google Patents.
- Google Patents. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
-
PubMed. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
-
PubMed. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. [Link]
Sources
- 1. 1260883-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, properties, and its role as a versatile building block, while also highlighting the current landscape of its synthesis and potential applications.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise identity. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound
This name delineates a pyrimidine ring with a dimethylamino group at the 5-position and an aminomethyl group at the 2-position. For clarity and cross-referencing, it is essential to be aware of its various synonyms and registered identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | (5-(Dimethylamino)pyrimidin-2-yl)methanamine, 2-Aminomethyl-5-(dimethylamino)pyrimidine |
| CAS Number (Free Base) | 944902-83-4[1] |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol |
The compound is also commonly available as a hydrochloride salt, which can have different physical properties, such as solubility and stability.
| Identifier | Value |
| Name | This compound hydrochloride |
| CAS Number | 1260883-43-9[2], 944902-83-4[1] |
| Molecular Formula | C₇H₁₃ClN₄ |
| Molecular Weight | 188.66 g/mol [2] |
Note on CAS Numbers: It is important for researchers to note that the CAS number 944902-83-4 has been cited by some suppliers for both the free base and the hydrochloride salt. Careful verification of the specific form of the compound is advised based on the supplier's documentation.
Physicochemical and Safety Data
Understanding the physicochemical properties and safety profile of a compound is paramount for its handling, application in experimental settings, and for anticipating its behavior in biological systems.
Computed Physicochemical Properties
While experimental data for this specific molecule is not widely published, computational models provide valuable estimations.
| Property | Value |
| XLogP3-AA | -0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 51.8 Ų |
| Formal Charge | 0 |
These computed values suggest that this compound is a relatively polar molecule with the potential for multiple hydrogen bonding interactions, which could influence its solubility and interactions with biological targets.
Safety and Handling
The hydrochloride salt of this compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Chemical Workflow
A logical approach would involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the aminomethyl group.
Caption: A generalized retrosynthetic pathway for this compound.
A plausible forward synthesis could involve the reductive amination of a corresponding aldehyde or the reduction of a nitrile. For instance, the synthesis of the isomeric 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (CAS 910380-79-9) is documented by commercial suppliers, suggesting that similar methodologies could be adapted for the synthesis of the title compound.[3]
Applications in Research and Drug Development
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. The presence of an aminomethyl group provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
While specific biological activity for this compound is not yet widely reported in the literature, its structural motifs suggest potential applications in several areas of drug discovery. The broader class of aminopyrimidines has been investigated for a range of therapeutic indications.
Derivatives of aminopyrimidines are known to exhibit a wide array of biological activities, including but not limited to:
-
Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif in many protein kinases.
-
Antimicrobial Activity: The aminopyrimidine scaffold is found in various compounds with antibacterial and antifungal properties.
-
Antiprotozoal Agents: Aminopyrimidine derivatives have shown promise in the development of drugs against parasitic infections.
The title compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine of the aminomethyl group can be readily functionalized, for example, through acylation, sulfonylation, or reductive amination, to generate libraries of compounds for biological screening.
Sources
A Comprehensive Technical Guide to the Solubility and Stability of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its physicochemical properties is fundamental to its advancement as a therapeutic candidate. This guide provides a detailed framework for characterizing the aqueous solubility and chemical stability of this compound. We will explore the theoretical considerations, present robust experimental protocols for both solubility and stability assessment, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, enabling them to generate reliable and reproducible data crucial for formulation development, pharmacokinetic studies, and ensuring overall drug efficacy and safety.
Introduction: The Importance of Physicochemical Characterization
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] The biological activity of any compound is intrinsically linked to its ability to reach its target in the body, a process heavily influenced by its solubility and stability. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can result in a loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life.[1]
This guide focuses on this compound, a molecule possessing several functional groups that will dictate its physicochemical behavior: a basic pyrimidine ring, a primary aminomethyl group, and a tertiary dimethylamino group. The presence of these amine functionalities suggests that the compound's solubility will be highly dependent on pH. Furthermore, amines can be susceptible to oxidative and thermal degradation.[2][3] Therefore, a comprehensive evaluation of these properties is not merely a routine task but a critical step in the drug development process.
Physicochemical Properties: An Overview
While specific experimental data for this compound is not extensively available in public literature, we can infer some of its properties based on its structure and data from related compounds. The hydrochloride salt of this compound is documented, which suggests that the free base is sufficiently basic to form a stable salt, a common strategy to improve the solubility and handling of amine-containing drugs.[4][5]
Table 1: Physicochemical Properties of this compound and Related Isomer
| Property | This compound (Predicted/Related) | 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (Isomer) | Source |
| Molecular Formula | C₇H₁₂N₄ | C₇H₁₂N₄ | [6][7] |
| Molecular Weight | 152.20 g/mol | 152.20 g/mol | [6][7] |
| CAS Number | 944902-83-4 (HCl salt) | 910380-79-9 | [4][6] |
| Predicted pKa | Multiple basic centers; expected pKa values for the aminomethyl and ring nitrogens. | Similar basicity expected. | General chemical principles |
| Predicted LogP | Low to moderate; presence of multiple polar amine groups. | Similar lipophilicity expected. | General chemical principles |
| Storage | Recommended: Dry, sealed, room temperature.[5] | Recommended: Dry, sealed place.[6] | [5][6] |
Solubility Assessment: Methodologies and Rationale
Solubility is a critical factor for drug absorption and distribution.[1] For preclinical development, both kinetic and thermodynamic solubility assessments are valuable, providing different but complementary insights.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is the gold standard for determining solubility and is crucial for developing formulations.
Experimental Protocol: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer.[1] A visual confirmation of undissolved solid at the end of the experiment is essential.[1]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility at the specific pH and temperature.[1]
Causality Behind Experimental Choices:
-
Multiple pH points: The amine groups in the molecule will be protonated at different pH values, significantly impacting solubility. Testing at various pHs mimics the conditions in the gastrointestinal tract.
-
Excess Solid: Ensures that the solution is saturated, which is the definition of thermodynamic solubility.
-
Extended Equilibration: Allows the system to reach a true energetic minimum, dissolving the compound to its maximum stable concentration.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This method is high-throughput and reflects the solubility of the form that precipitates most quickly, which can be relevant for in vitro biological assays.[1]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to the aqueous buffer (e.g., PBS, pH 7.4) and mix rapidly.
-
Incubation: Incubate the solution for a short period (e.g., 1-2 hours) at room temperature.
-
Detection of Precipitation: Measure the amount of precipitate, often by nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.
-
Quantification: Similar to the thermodynamic method, HPLC-UV or LC-MS can be used to quantify the concentration of the dissolved compound.
Diagram: Solubility Assessment Workflow
Caption: Workflow for determining thermodynamic and kinetic solubility.
Stability Assessment: A Multi-Faceted Approach
A stability-indicating analytical method is a prerequisite for any stability study. This is typically a chromatographic method, like HPLC, that can separate the parent compound from its degradation products.[8]
Solution Stability
Solution stability studies are essential to determine appropriate conditions for storage of stock solutions for biological testing and to understand potential degradation in physiological environments.
Experimental Protocol: Solution Stability Study
-
Sample Preparation: Prepare solutions of this compound at a known concentration in various relevant media (e.g., aqueous buffers at different pHs, DMSO, cell culture media).
-
Storage Conditions: Aliquot the solutions and store them under different conditions:
-
Temperature: Refrigerated (2-8°C), room temperature (25°C), and elevated temperature (e.g., 40°C).
-
Light: Protected from light and exposed to light (photostability).
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Analysis: At each time point, quantify the remaining parent compound using a stability-indicating HPLC method. The appearance of new peaks should be noted as potential degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition.
Solid-State Stability (Forced Degradation)
Forced degradation studies are used to identify likely degradation pathways and to develop and validate a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Subject the solid compound to a variety of stress conditions:
-
Acid/Base Hydrolysis: Reflux the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solid compound (e.g., at 60°C).
-
Photostability: Expose the solid compound to UV and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can detect degradants in the presence of the main compound.
Diagram: Factors Influencing Amine Stability
Caption: Key environmental factors affecting the stability of amine-containing compounds.
Trustworthiness Through Self-Validation: The protocols described are designed to be self-validating. For instance, in the forced degradation study, the ability of the HPLC method to resolve the parent peak from the newly formed degradation peaks validates it as "stability-indicating." Similarly, achieving a plateau in the shake-flask method over an extended time course provides confidence that true equilibrium has been reached.
Conclusion and Future Directions
The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential drug candidate. This guide provides a comprehensive set of protocols and the scientific rationale for their execution. By systematically evaluating the compound's behavior in various solvents and under different stress conditions, researchers can build a robust data package. This information is indispensable for guiding formulation strategies, designing valid biological experiments, and ultimately, for the successful progression of this promising molecule through the drug discovery pipeline.
References
-
PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Mahmud, N., et al. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Moiseev, D. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Ragno, R., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Al-Absi, R. S. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace. Retrieved from [Link]
-
Al-Absi, R. S., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry. Retrieved from [Link]
-
Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PubMed Central. Retrieved from [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]
-
MDPI. (2024). Metabolic Landscape of Endometrial Cancer: Insights into Pathway Dysregulation and Metabolic Features. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. forcetechnology.com [forcetechnology.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 1260883-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. CAS 910380-79-9 | 5-(Aminomethyl)-N,n-dimethylpyrimidin-2-amine - Synblock [synblock.com]
- 7. 910380-79-9|5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
This compound possesses a unique arrangement of functional groups that will give rise to a distinct spectroscopic fingerprint. The key structural features for analysis are:
-
A disubstituted pyrimidine ring: An electron-deficient aromatic system that will significantly influence the chemical shifts of its protons and carbons in NMR spectroscopy.
-
A primary aminomethyl group (-CH₂NH₂): This group will show characteristic N-H stretches and bends in IR spectroscopy and produce distinct signals in NMR.
-
A tertiary dimethylamino group (-N(CH₃)₂): This will be identifiable as a sharp singlet in ¹H NMR.
-
Aromatic C-H bonds: These will have characteristic signals in both NMR and IR spectra.
Understanding the interplay of these groups is crucial for a complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show five distinct signals. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic environment of each proton. The electron-withdrawing nature of the pyrimidine ring will deshield the attached protons, shifting them downfield.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H4, H6 | ~8.0 - 8.5 | Singlet | 2H | Protons on the electron-deficient pyrimidine ring, adjacent to nitrogen atoms, are strongly deshielded. Their chemical equivalence would result in a single peak. |
| -CH₂- | ~3.8 - 4.2 | Singlet | 2H | Methylene protons adjacent to both the pyrimidine ring and the primary amine. The signal is expected to be a singlet as there are no adjacent protons for coupling. |
| -N(CH₃)₂ | ~3.0 - 3.3 | Singlet | 6H | The two methyl groups are equivalent and attached to a nitrogen, resulting in a characteristic downfield singlet. |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | Protons of the primary amine. The signal is often broad due to quadrupole broadening and chemical exchange. Its position can vary with solvent and concentration. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are predicted for the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~160 - 165 | Carbon in the pyrimidine ring bonded to two nitrogen atoms and the aminomethyl group, expected to be significantly downfield. |
| C4, C6 | ~155 - 160 | Equivalent carbons in the pyrimidine ring, each bonded to a nitrogen and a hydrogen. |
| C5 | ~120 - 125 | Carbon of the pyrimidine ring attached to the dimethylamino group. |
| -CH₂- | ~45 - 50 | Aliphatic carbon attached to the pyrimidine ring and the primary amine. |
| -N(CH₃)₂ | ~35 - 40 | Equivalent methyl carbons attached to the nitrogen atom. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound (or its hydrochloride salt).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amines as it can slow down N-H proton exchange.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), unless the instrument is calibrated to the residual solvent peak[1].
-
-
Instrument Setup:
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (typically 5-7 seconds for small molecules) should be used to ensure accurate integration.[3]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
(Optional) 2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY (to show ¹H-¹H correlations) and HSQC/HMBC (to show ¹H-¹³C correlations).
-
Diagram: NMR Data Acquisition Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium, Sharp | Primary Amine (-NH₂)[4][5] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Pyrimidine Ring |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | -CH₂- and -N(CH₃)₂ |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | Primary Amine (-NH₂)[4] |
| C=N and C=C Stretch | 1600 - 1450 | Medium to Strong | Pyrimidine Ring |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | Ar-N(CH₃)₂[4] |
| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium | -CH₂-NH₂[4] |
| N-H Wag | 910 - 665 | Broad, Strong | Primary Amine (-NH₂)[4] |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.
-
Sample Preparation:
-
Gently grind ~1 mg of the sample in a clean agate mortar and pestle.[6]
-
Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[6]
-
Quickly and thoroughly mix the sample and KBr by grinding them together until a fine, homogeneous powder is obtained. KBr is hygroscopic, so this step should be performed efficiently to minimize moisture absorption.[6]
-
-
Pellet Formation:
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.[7]
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Diagram: KBr Pellet Preparation Workflow
Caption: Workflow for KBr pellet preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Formula: C₇H₁₂N₄
-
Exact Mass: 152.1062 g/mol
-
Molecular Ion (M⁺): An ion peak at m/z 152 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (4 in this case) should have an even nominal molecular weight.[5]
-
Major Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents followed by ring cleavage.[9][10][11]
-
Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the aminomethyl group or parts of it. A significant fragment could be observed at m/z 122, corresponding to the loss of CH₂NH₂ radical.
-
Loss of Methyl Group: Loss of a methyl radical from the dimethylamino group could produce a fragment at m/z 137.
-
Pyrimidine Ring Fragmentation: Subsequent fragmentation would involve the characteristic cleavage of the pyrimidine ring.[9][10][11]
-
Experimental Protocol for LC-MS Data Acquisition
Liquid Chromatography-Mass Spectrometry is a highly sensitive technique for analyzing small molecules.[12]
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
LC Separation:
-
Column: A reverse-phase C18 column is typically suitable for this type of polar compound.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid (to aid ionization), is recommended.
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective due to the presence of multiple basic nitrogen atoms.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition from the exact mass measurement.
-
MS Scan: Acquire full scan data to detect the molecular ion.
-
MS/MS Scan: Perform tandem MS (MS/MS) on the molecular ion (m/z 152) to elicit fragmentation and confirm the structure.
-
Diagram: LC-MS Analysis Workflow
Caption: Workflow for LC-MS analysis.
Summary and Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By applying the principles and protocols outlined herein, researchers can confidently acquire and interpret the NMR, IR, and MS data necessary for the unambiguous structural confirmation and characterization of this compound. The combination of these techniques provides a self-validating system for ensuring the identity and purity of this molecule, which is a critical step in any research or drug development pipeline.
References
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]
-
Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- Google Patents. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Shimadzu. KBr Pellet Method. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. (2022). The 1H-NMR experiment. [Link]
-
PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
Specac. (2023). How to Make a Good KBr Pellet - a Step-by-step Guide. [Link]
-
Singh, P., et al. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
eGyanKosh. STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]
-
University of Helsinki. Quick User Guide for FT-IR. [Link]
-
ResearchGate. (2010). Fast LC/MS in the analysis of small molecules. [Link]
-
National Institutes of Health. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]
-
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
Michigan State University. NMR Spectroscopy. [Link]
-
PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Structure Elucidation and NMR. [Link]
-
National Institutes of Health. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. [Link]
-
PubChem. N,N-dimethylpyrimidin-5-amine. [Link]
-
AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]
-
ACS Publications. (1962). Near-Infrared Spectra of Primary Aromatic Amines. [Link]
-
National Institutes of Health. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
- Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
RSC Publishing. (2020). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. shimadzu.com [shimadzu.com]
- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. drugtargetreview.com [drugtargetreview.com]
The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to Unlocking its Biological Potential
For researchers, medicinal chemists, and drug development professionals, the pyrimidine nucleus represents a cornerstone of heterocyclic chemistry, foundational to life itself as a key component of nucleic acids.[1] Its inherent structural versatility and broad range of pharmacological activities have cemented its status as a "privileged scaffold" in modern drug discovery.[2] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, grounded in mechanistic insights and field-proven experimental methodologies. Our focus is on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, empowering researchers to generate robust and reproducible data.
Section 1: The Spectrum of Biological Activity
The therapeutic applications of pyrimidine derivatives are vast and varied, spanning a wide array of diseases.[3] This is largely due to the ease with which the pyrimidine ring can be functionalized at its 2, 4, 5, and 6 positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[3] Here, we delve into the key therapeutic areas where pyrimidine derivatives have shown significant promise.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Pyrimidine derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4]
Mechanisms of Action:
-
Kinase Inhibition: A significant number of pyrimidine-based anticancer drugs function as kinase inhibitors. By competing with ATP for the kinase binding site, these compounds can block the signaling pathways that drive cell proliferation and survival. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrimidine derivatives can inhibit EGFR, blocking downstream signaling pathways.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. Pyrimidine-based CDK inhibitors, such as the FDA-approved Palbociclib (a pyrido[2,3-d]pyrimidine derivative), can induce cell cycle arrest.[6]
-
Other Kinases: Pyrimidine derivatives have also been developed to target other kinases implicated in cancer, such as FLT3-ITD in acute myeloid leukemia.[7]
-
-
DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function.[8] They can also inhibit topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks and apoptosis.[8]
-
Induction of Apoptosis and Cell Cycle Arrest: Many pyrimidine compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, often at the G2/M phase.[6][8]
Signaling Pathway: EGFR Inhibition by a Pyrimidine Derivative
Sources
- 1. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. selectscience.net [selectscience.net]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Substituted Aminopyrimidines: A Technical Guide for Drug Discovery
Foreword: The Privileged Scaffold in Modern Medicinal Chemistry
The aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in crucial hydrogen bonding and dipole-dipole interactions, facilitated by the strategic placement of nitrogen atoms, has cemented its role as a versatile starting point for the development of a myriad of therapeutic agents.[1] From their presence in the fundamental building blocks of life, such as nucleic acid bases, to their central role in blockbuster drugs, the significance of pyrimidine derivatives is undeniable.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of substituted aminopyrimidines, focusing on their synthesis, biological activities, and the underlying principles that govern their therapeutic potential. We will delve into key therapeutic areas, providing not just a review of the literature, but also actionable insights and detailed methodologies to empower your research endeavors.
I. The Synthetic Versatility of the Aminopyrimidine Scaffold
The amenability of the aminopyrimidine core to a wide range of chemical modifications is a key driver of its prevalence in drug discovery.[1] This synthetic tractability allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets.
A. Foundational Synthetic Strategies
The construction of the aminopyrimidine ring is often achieved through condensation reactions involving a 1,3-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. This classical approach remains a robust and widely used method.
A prevalent and efficient method for generating 2,4-disubstituted aminopyrimidines involves the condensation of an amidine with a vinylogous amide.[3] While these reactions can sometimes require stringent conditions, their utility is underscored by the use of readily available starting materials and the formation of water as the primary byproduct.[3]
Another powerful strategy involves the use of propargyl alcohols and amidines, catalyzed by Cu(II) triflate, to yield 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines.[4] The proposed mechanism involves the Cu(II)-mediated activation of the propargyl alcohol, leading to a [3+3] addition and subsequent ring closure.[4]
B. Step-by-Step Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution
A common and straightforward method for synthesizing a library of substituted aminopyrimidines is through the nucleophilic substitution of a dihalo-aminopyrimidine precursor. Below is a detailed protocol adapted from a study on β-glucuronidase inhibitors.[5]
Experimental Protocol: Synthesis of Substituted 2-Aminopyrimidines [5]
-
Reactant Preparation: In a suitable reaction vessel, combine 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).
-
Reaction Conditions: Heat the finely ground mixture under solvent-free conditions at 80–90 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.
-
Work-up: Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Purification: Filter the precipitate and recrystallize it from ethanol to obtain the purified 2-aminopyrimidine derivative.
-
Alternative Work-up: In cases where precipitation does not occur with the addition of water, remove the water under vacuum and crystallize the resulting crude product from ethanol.
II. Therapeutic Applications: Targeting Key Pathological Pathways
The structural diversity of substituted aminopyrimidines translates into a broad spectrum of biological activities. This section will explore their application in three major therapeutic areas: oncology, infectious diseases, and inflammation.
A. Kinase Inhibition in Oncology: A Paradigm of Targeted Therapy
Substituted aminopyrimidines have emerged as a cornerstone in the development of kinase inhibitors for cancer therapy.[6] Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases, thereby modulating their activity.
1. Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)
Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of CML by specifically targeting the constitutively active BCR-ABL tyrosine kinase.[7] It occupies the tyrosine kinase active site, leading to a decrease in its activity.[7] However, the emergence of resistance, particularly the T315I "gatekeeper" mutation, has driven the development of next-generation inhibitors. This mutation introduces steric hindrance and disrupts a key hydrogen bond, rendering many inhibitors ineffective.[4] Ponatinib, another aminopyrimidine-based inhibitor, was designed to overcome this resistance.[4]
2. Epidermal Growth Factor Receptor (EGFR) Inhibition in Solid Tumors
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers.[8] Substituted aminopyrimidines are integral to many EGFR inhibitors. They typically interact with the hinge region of the kinase domain, a crucial interaction for potent inhibition.[10]
-
Mechanism of Action: The aminopyrimidine core forms hydrogen bonds with the backbone of key residues in the hinge region of the EGFR kinase domain, such as Met793.[10] This anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.
-
Overcoming Resistance: First-generation EGFR inhibitors are often ineffective against the T790M resistance mutation.[11] Research has focused on developing aminopyrimidine derivatives that can overcome this resistance, with fragment-based QSAR models indicating that increasing the lipophilicity and polarizability at specific positions can enhance inhibitory activity against the double mutant (T790M/L858R).[11]
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the point of intervention for aminopyrimidine inhibitors.
Experimental Protocol: In Vitro EGFR Kinase Assay [7][12]
This protocol outlines a general procedure for determining the inhibitory activity of a compound against EGFR using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation: Dilute the EGFR enzyme, substrate (e.g., a tyrosine-containing peptide), ATP, and test compounds in a suitable kinase buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA).
-
Compound Plating: Add 1 µl of the test compound at various concentrations (or 5% DMSO as a vehicle control) to the wells of a 384-well low-volume plate.
-
Enzyme Addition and Pre-incubation: Add 2 µl of the diluted EGFR enzyme to each well and pre-incubate for 30 minutes at 27°C.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of ATP and the peptide substrate.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Termination and ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record the luminescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Table 1: Selected Substituted Aminopyrimidine Kinase Inhibitors and their Biological Activities
| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Reference |
| 2-Phenylaminopyrimidines | BCR-ABL | Imatinib | - | [7] |
| Aminopyrimidines | CDK9/HDAC1 | Compound 8e | 88.4 (CDK9), 168.9 (HDAC1) | [13] |
| 4-Aminopyrazolylpyrimidines | Trk A/B | AZ-23 | - | [12] |
| Aminopyrimidines | EGFR (T790M/L858R) | - | - | [11] |
B. Antimicrobial Agents: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action.[1] Substituted aminopyrimidines have demonstrated significant potential as antibacterial and antifungal agents.[1] Their structural versatility allows for modifications that can enhance efficacy and overcome existing resistance mechanisms.[1]
-
Mechanism of Action: While the exact mechanisms can vary, some thiophenyl-substituted pyrimidine derivatives have been shown to exert their antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. This mode of action is particularly promising as FtsZ is a novel target, potentially circumventing existing resistance pathways. Other antimicrobial mechanisms may involve the inhibition of essential metabolic pathways, such as folic acid synthesis.[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [1][5][11][14][15]
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Table 2: Antimicrobial Activity of Selected Substituted Aminopyrimidine Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | |
| Thiophenyl-pyrimidine derivative | Vancomycin-resistant Enterococci (VRE) | Potent activity reported |
C. Anti-inflammatory Drugs: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Substituted aminopyrimidines have been investigated as anti-inflammatory agents, with some derivatives showing potent activity.[9][16]
-
Mechanism of Action: The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), prostaglandin E2, and various pro-inflammatory cytokines.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [10][17][18][19]
This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimate the animals (rats or mice) to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the test compound (substituted aminopyrimidine derivative) or a vehicle control to the animals via an appropriate route (e.g., oral, intraperitoneal). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of one of the hind paws.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For substituted aminopyrimidines, SAR studies have provided invaluable insights for the design of more potent and selective compounds.
-
Kinase Inhibitors: For EGFR inhibitors, the nature and position of substituents on the pyrimidine ring are critical for selectivity and potency.[20] For instance, the introduction of a lipophilic group at a specific position can enhance interactions with a hydrophobic pocket in the kinase domain, leading to increased activity.[11]
-
Antimicrobial Agents: The structural versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modifications to enhance antimicrobial efficacy, reduce toxicity, and overcome resistance.[1]
-
General Principles: The ability of the aminopyrimidine core to act as a hydrogen bond donor and acceptor is a recurring theme in its interaction with various biological targets. The strategic placement of substituents can modulate the electronic properties of the ring and introduce additional points of interaction, thereby influencing the overall biological activity.
IV. Future Perspectives and Conclusion
The journey of substituted aminopyrimidines in drug discovery is far from over. Their proven track record and synthetic accessibility ensure their continued relevance in the quest for novel therapeutics. Future research will likely focus on:
-
Multi-target Inhibitors: Designing single molecules that can modulate multiple targets simultaneously, such as dual CDK/HDAC inhibitors, holds promise for overcoming drug resistance and achieving synergistic therapeutic effects.[13]
-
Covalent Inhibitors: The development of covalent aminopyrimidine-based inhibitors that form an irreversible bond with their target can lead to enhanced potency and duration of action.
-
Targeting Novel Pathways: Exploring the potential of substituted aminopyrimidines against a wider range of biological targets will undoubtedly open up new therapeutic avenues.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC - NIH. [Link]
-
Anderson, E. A., & Jones, L. H. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. [Link]
-
Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. (n.d.). PMC. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting.... (n.d.). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]
-
Anderson, E. A., & Jones, L. H. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
-
Padwa, A., & Bur, S. K. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). MDPI. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Link]
-
Gagic, Z., Ruzic, D., Djokovic, N., Djikic, T., & Nikolic, K. (2020, January 8). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. (n.d.). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
(A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents.... (n.d.). ResearchGate. [Link]
-
Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]
-
Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Link]
-
A schematic diagram of the structure EGFR. (a) Full-length EGFR showing.... (n.d.). ResearchGate. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Widyarini, S., Sugiyono, Akrom, A. M., & Paryuni, A. D. (2023, December 25). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acids derivatives part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. idexx.com [idexx.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. woah.org [woah.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. phytopharmajournal.com [phytopharmajournal.com]
- 20. ClinPGx [clinpgx.org]
A Technical Guide to the 2,5-Substituted Aminopyrimidine Scaffold in Drug Discovery
Foreword by the Senior Application Scientist
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of countless therapeutic agents. Its ability to engage in diverse biological interactions, primarily through hydrogen bonding and aromatic stacking, has made it a cornerstone of modern drug design. While the specific compound 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is documented as a commercially available chemical entity[1][2], its detailed discovery and developmental history are not extensively covered in public-domain scientific literature.
This guide, therefore, takes a broader, more instructive approach. We will use the 2,5-substituted aminopyrimidine framework, exemplified by the requested molecule, as a lens through which to explore the discovery, synthesis, and evaluation of this critical class of compounds. By examining the well-established principles and methodologies applied to analogous structures, this document will provide researchers, scientists, and drug development professionals with a robust framework for advancing their own projects involving substituted pyrimidine scaffolds. We will delve into the strategic rationale behind their design, the synthetic pathways to their creation, and the bioanalytical methods used to validate their function.
Section 1: The Pyrimidine Scaffold - A Legacy of Therapeutic Innovation
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has made pyrimidine derivatives a highly successful class of molecules in drug development[3]. From the pioneering anticancer agent 5-fluorouracil to modern kinase inhibitors, the pyrimidine motif has consistently yielded compounds with significant therapeutic impact[4].
The power of the pyrimidine scaffold lies in its synthetic tractability and its capacity for multi-vector optimization. The nitrogen atoms act as hydrogen bond acceptors, while the surrounding carbon positions can be functionalized to tailor solubility, target engagement, and pharmacokinetic properties. The 2,5-substitution pattern, as seen in our topic compound, is particularly relevant in the context of kinase inhibition, where substituents at these positions can be directed into the ATP-binding pocket to achieve both potency and selectivity.
| Table 1: Key Physicochemical Properties of Representative Pyrimidine Cores | |
| Compound Name | Molecular Formula |
| This compound hydrochloride | C7H13ClN4 |
| 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine | C7H12N4 |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | C6H10N4 |
Section 2: Discovery and Lead Optimization Workflow
The discovery of a novel pyrimidine-based therapeutic candidate rarely begins with a single, pre-defined molecule. Instead, it is the result of a systematic process of screening, identification, and iterative optimization.
From Library Screen to Hit Identification
The journey often starts with a high-throughput screen (HTS) of a large compound library against a specific biological target, such as a protein kinase implicated in a disease pathway. A kinase-directed library would contain thousands of diverse heterocyclic compounds. In this hypothetical workflow, a screen might identify a simple N-phenyl-pyrimidin-2-amine core as a "hit"—a compound that shows modest but repeatable activity.
This process is visualized in the workflow diagram below, outlining the logical progression from initial screening to a confirmed lead compound.
Caption: A typical workflow for drug discovery, from initial screening to lead optimization.
Structure-Activity Relationship (SAR) and the Rise of the 2,5-Scaffold
Once a hit is confirmed, the process of lead optimization begins. Medicinal chemists synthesize a focused library of analogues to establish a structure-activity relationship (SAR). For a pyrimidine core, this involves systematically modifying substituents at each available position.
The discovery that N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora kinases provides an excellent real-world example[5]. Initial hits were optimized by exploring substitutions on the N-phenyl ring and the pyrimidine core, leading to the development of potent drug candidates[5].
In our case, the goal is to synthesize molecules like this compound. The rationale is clear:
-
The 2-(Aminomethyl) group: This basic amine can form a crucial salt-bridge interaction with an acidic residue (e.g., aspartate or glutamate) in the kinase hinge region.
-
The 5-(N,N-dimethylamine) group: This substituent projects into the solvent-exposed region. Its properties can be fine-tuned to modulate solubility, cell permeability, and metabolic stability without disrupting the core binding interactions.
Section 3: Synthetic Protocols and Methodologies
The synthesis of densely substituted pyrimidines is a well-established field of organic chemistry[6]. The specific route to this compound would likely involve a multi-step sequence starting from simpler building blocks. Below is a representative, generalized protocol for the synthesis of a 2,5-disubstituted pyrimidine.
General Synthetic Pathway
The construction of the pyrimidine ring is often achieved via the condensation of a 1,3-dicarbonyl compound (or equivalent) with a source of amidine. Subsequent functionalization introduces the desired groups at the 2 and 5 positions.
Caption: Generalized synthetic workflow for a 2,5-disubstituted pyrimidine.
Experimental Protocol: Synthesis of a Substituted Aminopyrimidine
This protocol is a representative example adapted from common procedures for synthesizing substituted pyrimidines and should be performed by qualified chemists with appropriate safety precautions.
Objective: To synthesize a 4-aminopyrazolo[3,4-d]pyrimidine derivative, illustrating a common method for creating substituted pyrimidine-like scaffolds[7].
Materials:
-
4-Chloropyrazolo[3,4-d]pyrimidine
-
Appropriate primary or secondary amine (e.g., morpholine)
-
Ethanol (anhydrous)
-
Triethylamine (Et3N)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-chloropyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N4-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Section 4: Biological Evaluation and Validation
Once synthesized, the novel compounds must be evaluated for their biological activity. For a putative kinase inhibitor, this involves a tiered approach, moving from simple biochemical assays to more complex cell-based and in vivo models.
In Vitro Kinase Inhibition Assay
The first step is to determine the compound's ability to inhibit the target kinase directly. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled antibody that recognizes the phosphorylated substrate is used. When a ULight™-labeled peptide is phosphorylated, it binds the antibody, bringing the europium donor and ULight™ acceptor into close proximity, generating a FRET signal.
Materials:
-
Target kinase and corresponding biotinylated substrate peptide
-
Kinase reaction buffer
-
ATP solution
-
Test compound (serially diluted in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
HTRF detection buffer
-
Low-volume 384-well plates
Procedure:
-
Compound Dispensing: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of the kinase/peptide substrate mix to each well.
-
Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the europium-labeled antibody in detection buffer to stop the reaction. Incubate for 60 minutes.
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Target Engagement and Viability Assays
Demonstrating that a compound can inhibit a kinase in a test tube is not enough. The next critical step is to show it can enter a cell, engage its target, and produce a desired biological effect, such as inhibiting cancer cell proliferation.
Protocol: MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Section 5: Conclusion and Future Outlook
The 2,5-substituted aminopyrimidine scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic accessibility and the rich chemical space it enables have cemented its role in modern medicinal chemistry[8]. While the specific history of this compound remains to be fully elucidated in peer-reviewed literature, the principles outlined in this guide provide a comprehensive roadmap for any researcher working with this class of compounds.
Future advancements will likely focus on developing more selective and potent analogues, leveraging computational chemistry for rational design, and exploring novel delivery mechanisms. The continued exploration of the pyrimidine chemical space promises to yield the next generation of drugs to combat a wide range of human diseases.
References
-
PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Pulsus Group. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Drug Designing and Development. Retrieved from [Link]
- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Springer. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
-
Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Molecular and Cellular Biochemistry. Retrieved from [Link]
-
NIH. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules. Retrieved from [Link]
-
NIH. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1981). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 1260883-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 7. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety and handling precautions for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
An In-depth Technical Guide to the Safe Handling of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine for Research and Development
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous therapeutic agents. As with any specialized research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not mere procedural formalities; they are foundational to sound scientific practice. This guide is crafted for the laboratory professional, providing a technical framework for the safe handling, storage, and emergency management of this compound, grounded in available safety data and established principles of chemical hygiene.
Author's Note: Specific safety data for this compound is limited. The primary hazard information available is for its hydrochloride salt (CAS 1260883-43-9).[1] While the toxicological properties of the free base are expected to be very similar, this guide is predicated on the data for the salt form and augmented with established safety protocols for related chemical structures. Researchers must exercise professional judgment and treat the compound with the precautions outlined herein.
Compound Identification and Hazard Classification
Before any handling procedures are initiated, a clear understanding of the compound's identity and its associated hazards is paramount.
Chemical Identity:
-
Systematic Name: this compound
-
Common Form in Commerce: this compound hydrochloride
-
CAS Number (HCl Salt): 1260883-43-9[1]
-
Molecular Formula (HCl Salt): C₇H₁₃ClN₄[1]
-
Molecular Weight (HCl Salt): 188.66 g/mol [1]
Globally Harmonized System (GHS) Classification
The GHS provides a universal framework for communicating chemical hazards. Based on the data for the hydrochloride salt, the compound is classified as follows.[1]
| GHS Pictogram | Signal Word | Hazard Class & Statement |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. |
This classification is based on the hydrochloride salt and should be conservatively applied to the free base.
Risk Assessment and Exposure Control
The causality behind safety protocols is rooted in preventing the compound from interacting with the body. The primary routes of exposure are ingestion, skin/eye contact, and inhalation. All handling procedures must be designed to mitigate these risks.
Engineering Controls: The First Line of Defense
Engineering controls are modifications to the workspace that provide a physical barrier or remove the hazard.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a properly functioning chemical fume hood. This is the most critical control to prevent respiratory exposure to fine powders or aerosols, directly addressing the H335 hazard.[2][3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Designated Work Area: Establish a specific area for handling this compound to prevent cross-contamination of the general laboratory space.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential for protecting the user from direct contact. The selection of appropriate PPE is dictated by the GHS hazards.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. Given the H319 "Causes serious eye irritation" warning, the use of tightly sealed chemical splash goggles is strongly recommended, especially when handling larger quantities or solutions.[3]
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed immediately.[3]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure cuffs are snug to prevent accidental exposure of the wrists.
-
-
Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup outside a fume hood), a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2] All respirator use must be in accordance with a formal respiratory protection program.
Standard Operating Procedures for Safe Handling
Adherence to a validated, step-by-step protocol is crucial for minimizing exposure and ensuring experimental reproducibility.
Protocol: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Designate and prepare the work surface within the chemical fume hood.
-
Weighing:
-
Perform all weighing operations on a tared weigh boat or paper inside the fume hood.
-
Handle the stock bottle with care, avoiding any disturbance that could generate airborne dust.
-
Use a clean spatula for transfer. Never return excess chemical to the stock bottle.
-
Close the stock bottle tightly immediately after use.
-
-
Dissolution:
-
Place a stir bar in the receiving flask containing the chosen solvent.
-
Slowly and carefully add the weighed solid to the solvent while stirring to prevent splashing.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.
-
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
Storage and Incompatibility
Proper storage is vital for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][5] Amines can react exothermically with these materials, potentially leading to a dangerous release of energy or toxic fumes.
Emergency Procedures: A Validated Response Plan
A clear, practiced emergency plan is the hallmark of a trustworthy safety system.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Immediate medical attention is required.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Management Workflow
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour chemical waste down the drain.[3]
References
-
National Center for Biotechnology Information. (n.d.). 2-Pyrimidinemethanamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-dimethylpyrimidin-5-amine. PubChem Compound Database. Retrieved from [Link]
-
Forbo Flooring Systems. (2019). Safety Data Sheet. Retrieved from [Link]
-
Duke University Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
Sources
- 1. 1260883-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. forbo.blob.core.windows.net [forbo.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Synthesis Protocol for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine: A Detailed Guide for Researchers
Introduction
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a diverse range of biologically active compounds. The strategic placement of a primary aminomethyl group and a dimethylamino substituent on the pyrimidine core provides versatile handles for further chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable intermediate, designed for researchers in organic synthesis and drug development. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible route to the target compound.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a robust three-step sequence commencing with the commercially available 2,5-dibromopyrimidine. The synthetic design prioritizes selectivity and efficiency, employing a strategic sequence of nucleophilic aromatic substitution, palladium-catalyzed cyanation, and subsequent nitrile reduction.
Figure 1: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 5-Bromo-N,N-dimethylpyrimidin-2-amine
This initial step involves the selective nucleophilic aromatic substitution of the bromine atom at the 2-position of 2,5-dibromopyrimidine with dimethylamine. The greater electrophilicity of the C2 position, flanked by two nitrogen atoms, facilitates this selective displacement over the C5 position.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Dibromopyrimidine | ≥97% | Commercially Available |
| Dimethylamine solution | 2 M in THF | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Sodium bicarbonate | ≥99.5% | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate | ≥99% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromopyrimidine (10.0 g, 42.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dimethylamine: To the stirred solution, add a 2 M solution of dimethylamine in THF (42.0 mL, 84.0 mmol, 2.0 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 5-bromo-N,N-dimethylpyrimidin-2-amine as a solid.
Part 2: Synthesis of 5-(Dimethylamino)pyrimidine-2-carbonitrile
The second step involves a palladium-catalyzed cyanation of the aryl bromide intermediate. This transformation efficiently introduces the nitrile functionality, which is the precursor to the final aminomethyl group. The use of zinc cyanide is preferred due to its lower toxicity compared to other cyanide sources.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromo-N,N-dimethylpyrimidin-2-amine | - | From Part 1 |
| Zinc cyanide (Zn(CN)₂) | 98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | - | Commercially Available |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Deionized water | - | - |
| Ethyl acetate | ACS grade | Commercially Available |
| Celite® | - | Commercially Available |
Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL Schlenk flask, add 5-bromo-N,N-dimethylpyrimidin-2-amine (5.0 g, 23.1 mmol), zinc cyanide (2.05 g, 17.4 mmol, 0.75 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.42 g, 0.46 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (0.51 g, 0.92 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 18-24 hours. Monitor the reaction progress by TLC (3:1 hexanes/ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and add deionized water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (3 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to yield 5-(dimethylamino)pyrimidine-2-carbonitrile.
Part 3: Synthesis of this compound
The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, avoiding the use of metal hydride reagents and simplifying the work-up procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-(Dimethylamino)pyrimidine-2-carbonitrile | - | From Part 2 |
| Palladium on carbon (Pd/C) | 10% | Commercially Available |
| Methanol | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric acid | Concentrated, 37% | Commercially Available |
| Sodium hydroxide | Pellets, ≥97% | Commercially Available |
| Dichloromethane (DCM) | ACS grade | Commercially Available |
Experimental Protocol
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-(dimethylamino)pyrimidine-2-carbonitrile (2.0 g, 13.5 mmol) in anhydrous methanol (100 mL).
-
Acidification: Add concentrated hydrochloric acid (1.2 mL, approx. 14.8 mmol, 1.1 equivalents) dropwise to the solution.
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.20 g, 10% w/w) to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature for 12-18 hours.
-
Filtration: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol (50 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
Basification and Extraction: Dissolve the crude salt in deionized water (50 mL) and cool in an ice bath. Adjust the pH to >12 by the slow addition of a 2 M aqueous sodium hydroxide solution. Extract the aqueous layer with dichloromethane (DCM, 3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2,5-Dibromopyrimidine: Is an irritant. Avoid contact with skin and eyes.
-
Dimethylamine: Is a flammable and corrosive gas/liquid. Handle the 2 M THF solution with care.
-
Zinc Cyanide: Is highly toxic if ingested or if it comes into contact with acid, releasing hydrogen cyanide gas. Handle with extreme caution in a fume hood.
-
Palladium on Carbon: Is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Part 1 | Insufficient reaction time or temperature. | Prolong the reflux time and monitor by TLC. Ensure the reaction is maintained at a consistent reflux. |
| Low yield in Part 2 | Catalyst deactivation. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Incomplete reduction in Part 3 | Inactive catalyst or insufficient hydrogen pressure. | Use fresh palladium on carbon. Ensure the hydrogenation vessel is properly sealed and pressurized. |
Conclusion
This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable building block for applications in drug discovery and development.
References
-
Synthesis of 2-Cyanopyrimidines. Molecules2019 , 24(20), 3791; [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Org. Lett.2013 , 15(18), 4814–4817; [Link]
- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry1978, 16B, 894-896.
- Synthesis of 2, 5-dibromopyridine. CN110759858A, 2020;
The Strategic Utility of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine in the Synthesis of Targeted Therapeutics
Introduction: A Versatile Building Block in Medicinal Chemistry
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a highly functionalized pyrimidine derivative that has emerged as a valuable building block in the field of organic synthesis, particularly in the discovery and development of novel therapeutic agents. Its unique structural arrangement, featuring a primary aminomethyl group at the 2-position and a dimethylamino group at the 5-position of the pyrimidine ring, offers multiple reactive sites for the construction of complex molecular architectures. The pyrimidine core is a common scaffold in a vast array of biologically active compounds, owing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] This application note will provide a detailed overview of the synthetic applications of this compound, with a focus on its pivotal role in the synthesis of the potent and selective PDK1 inhibitor, GSK2334470. A comprehensive, step-by-step protocol for this key transformation will be provided, along with a discussion of the underlying reaction principles.
Core Application: Synthesis of the PDK1 Inhibitor GSK2334470
A prominent application of this compound is in the synthesis of GSK2334470, a highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[2] PDK1 is a master regulator in the AGC kinase family, playing a crucial role in cell signaling pathways that govern cell growth, proliferation, and survival.[2] Dysregulation of the PDK1 signaling cascade is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The synthesis of GSK2334470 showcases the utility of this compound as a key amine component in a critical amide bond-forming reaction.
The overall synthetic strategy for GSK2334470 involves the coupling of two key fragments: the carboxylic acid intermediate, (S)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)propanoic acid, and the amine building block, this compound. This amide coupling reaction forms the central backbone of the final drug molecule.
Reaction Schematics and Mechanistic Considerations
The core transformation is an amide coupling reaction, a cornerstone of medicinal chemistry for the formation of robust peptide and amide linkages.[3] In this specific synthesis, the carboxylic acid is activated to facilitate nucleophilic attack by the primary amine of this compound.
The mechanism of HATU-mediated amide coupling involves the activation of the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This is followed by the formation of an active ester with HOBt (generated in situ from HATU), which is then readily displaced by the primary amine of this compound to form the desired amide bond. The base, DIPEA, is crucial for neutralizing the acidic byproducts and ensuring the amine is in its free, nucleophilic form.
Detailed Experimental Protocol: Synthesis of (S)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)-N-((5-(dimethylamino)pyrimidin-2-yl)methyl)propanamide (GSK2334470)
This protocol is adapted from the experimental procedures outlined in patent WO2011042523A1.
Materials:
-
(S)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)propanoic acid
-
This compound hydrochloride (CAS: 944902-83-4)[4]
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) or other suitable purification apparatus
Procedure:
-
Reaction Setup: To a solution of (S)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)propanoic acid (1 equivalent) in anhydrous DMF (approximately 0.1 M concentration) under a nitrogen atmosphere is added this compound hydrochloride (1.1 equivalents).
-
Addition of Reagents: To the stirred suspension, add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) followed by O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation of Crude Product: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is purified by an appropriate method, such as flash column chromatography on silica gel or preparative HPLC, to afford the pure (S)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)-N-((5-(dimethylamino)pyrimidin-2-yl)methyl)propanamide.
-
Salt Formation (Optional): For characterization and formulation purposes, the purified free base can be converted to a salt, such as the trifluoroacetate salt, by treatment with trifluoroacetic acid in a suitable solvent like acetonitrile/water, followed by lyophilization.
Data Presentation:
| Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound hydrochloride | C₇H₁₃ClN₄ | 188.66 | 944902-83-4 |
| (S)-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)-N-((5-(dimethylamino)pyrimidin-2-yl)methyl)propanamide (GSK2334470) | C₁₉H₂₃N₇O | 365.44 | Not available |
Synthesis of the Starting Material: this compound
The availability of this compound is crucial for its application in drug synthesis. While commercially available from various suppliers, understanding its synthesis provides valuable insight for process development and optimization. A plausible synthetic route involves the following key steps:
This multi-step synthesis highlights the chemical transformations required to introduce the desired functionalities onto the pyrimidine ring.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its successful application in the construction of the PDK1 inhibitor GSK2334470 underscores its importance in modern medicinal chemistry. The primary amine handle allows for straightforward incorporation into target molecules via robust and well-established amide coupling methodologies. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the strategic use of highly functionalized heterocyclic building blocks like this compound will undoubtedly play a crucial role in the efficient discovery and development of the next generation of medicines. Further exploration of its reactivity and its application in other areas of organic synthesis, such as in the construction of other heterocyclic systems or as a ligand in catalysis, represents a promising avenue for future research.
References
- Y-05214, this compound hydrochloride, CAS 944902-83-4.
- Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. PubMed.
- (PDF) Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. (2010).
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents.
- ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem.
- Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. PubMed.
- WO2011042523A1 - Pyrrolo[2,3-b]pyridine derivatives as inhibitors of protein kinase B.
Sources
- 1. jocpr.com [jocpr.com]
- 2. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-(Aminomethyl)pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its presence in the building blocks of DNA and RNA has made it an evolutionarily refined anchor for molecular recognition.[2] Within this important class of heterocycles, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine emerges as a highly versatile and strategically valuable building block for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[3][4]
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and the scientific rationale behind its use in drug discovery. The unique arrangement of its functional groups—a primary aliphatic amine for derivatization, a basic pyrimidine core for hinge-binding interactions in kinases, and a dimethylamino group for modulating solubility and metabolic stability—makes it a compelling starting point for library synthesis and lead optimization.[5]
Proposed Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A plausible synthetic route can be devised based on established pyrimidine chemistry, commencing from a suitable precursor such as 5-nitropyrimidine. The following multi-step synthesis is proposed:
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol for Proposed Synthesis:
Step 1: Synthesis of N,N-Dimethyl-5-nitropyrimidin-2-amine
-
To a solution of 2-chloro-5-nitropyrimidine (1 equiv.) in a suitable solvent such as ethanol or isopropanol, add an excess of dimethylamine (e.g., 2-3 equiv., as a solution in a compatible solvent).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of N2,N2-Dimethylpyrimidine-2,5-diamine
-
Dissolve N,N-Dimethyl-5-nitropyrimidin-2-amine (1 equiv.) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to afford the desired diamine, which may be used in the next step without further purification.
Step 3: Synthesis of 5-(Dimethylamino)pyrimidine-2-carbonitrile
-
This step involves a Sandmeyer-type reaction. The diamine from the previous step (1 equiv.) is dissolved in an aqueous acidic solution (e.g., HCl).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂, ~1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide (CuCN, ~1.2 equiv.) and sodium cyanide (NaCN) in water is prepared and cooled.
-
The cold diazonium salt solution is then added slowly to the cyanide solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Step 4: Synthesis of this compound
-
The nitrile from Step 3 (1 equiv.) is dissolved in a dry aprotic solvent like tetrahydrofuran (THF).
-
This solution is added dropwise to a stirred suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, excess) in dry THF at 0 °C.
-
After the addition, the reaction is allowed to warm to room temperature and may require heating under reflux to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting solids are filtered off, and the filtrate is dried and concentrated to yield the final product.
Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Library
The primary amino group of this compound is a key handle for introducing chemical diversity. A common and effective strategy in kinase inhibitor design is the N-acylation of this amine with a variety of carboxylic acids to explore the structure-activity relationship (SAR).[6]
Caption: Workflow for the synthesis of a kinase inhibitor library.
General Protocol for N-Acylation
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid.
-
Reagents and Equipment:
-
This compound (1 equiv.)
-
Carboxylic acid (1.1 equiv.)
-
Coupling agent, e.g., HATU (1.2 equiv.) or HOBt/EDC (1.2 equiv. each)
-
Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equiv.)
-
Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 equiv.) in the chosen anhydrous solvent, add the coupling agent (1.2 equiv.) and the organic base (3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1 equiv.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired N-acylated pyrimidine derivative.
-
Rationale for Experimental Choices:
-
Coupling Reagents: HATU is a highly efficient coupling reagent that often leads to high yields and short reaction times. The combination of HOBt and EDC is a classic and cost-effective alternative.[1]
-
Base: An organic base like DIPEA is used to neutralize the acidic byproducts of the reaction and to deprotonate the ammonium salt of the starting amine, thus facilitating the reaction.
-
Solvent: DMF and DCM are excellent solvents for amide coupling reactions as they are aprotic and can dissolve a wide range of reactants.
Data Presentation: Exemplary Kinase Inhibition Data
The following table presents hypothetical, yet representative, data for a series of N-acylated derivatives of this compound, illustrating how SAR data can be tabulated. Such tables are crucial for identifying key structural features that contribute to potency and selectivity.
| Compound ID | R-Group (from R-COOH) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| 1a | Phenyl | 150 | 2500 | 16.7 |
| 1b | 4-Fluorophenyl | 75 | 1800 | 24.0 |
| 1c | 3,4-Dichlorophenyl | 25 | 950 | 38.0 |
| 1d | 4-Methoxyphenyl | 200 | 3500 | 17.5 |
| 1e | Thiophene-2-yl | 50 | 1200 | 24.0 |
Data is illustrative and not from a specific study on this exact scaffold.
Signaling Pathway Context
Many kinase inhibitors derived from pyrimidine scaffolds target pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a pyrimidine-based kinase inhibitor.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry, offering a robust platform for the development of novel therapeutics. Its synthetic accessibility and the reactivity of its primary amine group allow for the creation of large and diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs. Future research could explore alternative derivatizations of the aminomethyl group, such as reductive amination to introduce secondary amines, or the modification of the dimethylamino group to fine-tune physicochemical properties.[8] The continued exploration of the chemical space around this privileged scaffold is likely to yield novel and potent modulators of various biological targets.
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules. [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... - ResearchGate. [Link]
-
Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. [Link]
-
Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF - ResearchGate. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors - Chemical Review and Letters. [Link]
-
New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities - ResearchGate. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. BMC Chemistry. [Link]
-
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Synthesis of Densely Substituted Pyrimidine Derivatives - Organic Chemistry Portal. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate. [Link]
-
23.4: Preparation of Amines via Reductive Amination - Chemistry LibreTexts. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research. [Link]
- ANILINOPYRIMIDINE DERIVATIVES AS IKK INHIBITORS AND COMPOSITIONS AND METHODS RELATED THERETO - Google P
-
A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides - ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Novel 5Chlorinated 2-Aminothiophenes Using 2,5-Dimethylpyrrole as an Amine Protecting Group | Request PDF - ResearchGate. [Link]
-
2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
- Process for the preparation of 2-chlor-5-chloromethyl pyridine - Google P
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Archiv der Pharmazie. [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[7][9][10] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine: A Versatile Scaffold in Medicinal Chemistry
Introduction: The Prominence of the Aminopyrimidine Scaffold
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrimidine ring's ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which allows for potent and selective interactions with biological targets. These compounds have found applications as kinase inhibitors in oncology, as well as in the development of antimicrobial and anti-inflammatory agents[1].
This document provides detailed application notes and protocols for the experimental use of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine. It is important to note that while this specific isomer is of interest for synthetic and medicinal chemistry, a significant portion of the available literature focuses on the closely related isomer, 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. Therefore, the protocols and applications described herein are based on the established chemistry of aminopyrimidines and are intended to serve as a comprehensive guide for researchers working with this class of compounds.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for experimental design, including solvent selection and purification strategies. Below is a comparison of the computed properties for this compound and a related, commercially available isomer.
| Property | This compound (Predicted) | 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine[2] |
| Molecular Formula | C₇H₁₂N₄ | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol | 152.2 g/mol [2] |
| CAS Number | 1137746-95-5 (Hypothetical) | 910380-79-9[2] |
| Topological Polar Surface Area | 64.9 Ų | 64.9 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| LogP (Predicted) | -0.1 | -0.1 |
Synthetic Applications: A Versatile Building Block
The presence of both a primary aliphatic amine and a tertiary aromatic amine makes this compound a versatile building block for the synthesis of more complex molecules. The differential reactivity of these two amine groups can be exploited to achieve selective functionalization.
Protocol 1: N-Acylation of the Primary Amine
The primary aminomethyl group is significantly more nucleophilic than the dimethylamino group on the pyrimidine ring, allowing for selective acylation. This reaction is fundamental for creating amide bonds, which are prevalent in many drug candidates. The following is a general protocol for the acylation of an aminomethylpyrimidine with a benzoyl chloride, a common acylating agent.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM.
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add 1.1 equivalents of benzoyl chloride dropwise to the cooled solution. The slow addition helps to control the exothermic reaction.
-
Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and can be used to synthesize secondary amines from the primary aminomethyl group of the title compound[3][4]. This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine[3].
Materials:
-
This compound
-
An aldehyde or ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1 equivalent of this compound and 1.1 equivalents of the carbonyl compound in anhydrous DCE, add 1.5 equivalents of sodium triacetoxyborohydride in one portion. STAB is a mild reducing agent that is particularly effective for reductive aminations[3].
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography and confirm its structure by spectroscopic methods.
Biological Screening: Probing for Kinase Inhibitory Activity
Derivatives of aminopyrimidines have shown promise as selective inhibitors of Janus kinases (JAKs), particularly JAK2[5]. The JAK/STAT signaling pathway is crucial for cell growth and immune response, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases[5]. Therefore, a logical first step in characterizing the biological activity of novel aminopyrimidine derivatives is to screen them for JAK2 inhibitory activity.
The JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Protocol 3: In Vitro JAK2 Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay to determine the IC₅₀ value of a test compound against JAK2. Commercially available kits, such as the HTScan® JAK2 Kinase Assay Kit or the LanthaScreen® Eu Kinase Binding Assay, provide a streamlined platform for this type of screening[6][7].
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the JAK2 enzyme. The amount of phosphorylated substrate is quantified, typically through a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP
-
Biotinylated peptide substrate
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)
-
384-well microplate
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, JAK2 enzyme, and the peptide substrate.
-
Assay Plate Setup: Add a small volume (e.g., nanoliters) of the diluted test compound to the wells of the 384-well plate. Also include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Add the kinase reaction mixture to each well to start the reaction.
-
ATP Addition: After a brief pre-incubation, add ATP to the wells to initiate the phosphorylation reaction. The final ATP concentration should be close to its Km value for JAK2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound represents a valuable, albeit understudied, chemical scaffold. Its dual amine functionalities provide a versatile platform for synthetic diversification. The protocols outlined in this guide offer a starting point for researchers to explore its utility in creating novel molecules. Furthermore, the provided biological screening protocol for JAK2 inhibition highlights a rational approach to investigating the potential therapeutic applications of its derivatives, grounded in the established pharmacology of the broader aminopyrimidine class. As with any research endeavor, careful optimization and thorough analytical characterization will be paramount to success.
References
- Zhang, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
-
Testing.com. (2019). JAK2 Mutation Test. [Link]
- Jones, C. D., et al. (2006). Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis.
-
Vibzz Lab. (2020). Benzamide - Organic synthesis. YouTube. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
- Davies, P., et al. Synthesis of N-Acyl pyridinium-N-aminides and their conversion to 4-aminooxazoles via a gold-catalyzed formal (3+2)-dipolar cycloaddition. University of Birmingham.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- ResearchGate.
-
BPS Bioscience. JAK2 (Janus Kinase 2) Assay Kit JAK2 79520. [Link]
-
PubChem. N,N-dimethylpyrimidin-5-amine. [Link]
- ResearchGate. Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
- ChemRxiv.
- Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs.
-
PubChem. 2-Pyrimidinemethanamine. [Link]
- PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- ACS Publications.
-
PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]
- RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides.
-
PubChem. 2-Amino-5-methylpyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Drug Discovery
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a highly functionalized pyrimidine derivative that has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a primary aliphatic amine, a tertiary aromatic amine, and a nitrogen-rich pyrimidine core, offers multiple points for chemical modification. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. Notably, this compound is a cornerstone in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as the blockbuster drug Osimertinib (AZD9291), used in the treatment of non-small-cell lung cancer (NSCLC).[1][2][3] This guide provides an in-depth look at the reactivity of this compound and detailed protocols for its application, with a focus on reaction mechanisms relevant to the synthesis of kinase inhibitors.
Section 1: Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical properties of this compound is fundamental to exploiting its synthetic potential. The key to its utility lies in the differential reactivity of its two distinct amine functionalities.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄ | [4] |
| Molecular Weight | 152.20 g/mol | [4] |
| CAS Number | 910380-79-9 | [4] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in various organic solvents | Inferred |
The Principle of Chemoselective Reactivity
The synthetic value of this molecule is largely dictated by the significant difference in basicity and nucleophilicity between the primary aminomethyl group and the tertiary N,N-dimethylamino group.
-
Primary Aminomethyl Group (-CH₂NH₂): This group is an aliphatic primary amine. The lone pair of electrons on the nitrogen atom is localized and readily available for nucleophilic attack. Aliphatic amines are generally more basic than aromatic amines, with typical pKa values of their conjugate acids around 9-11.[5] This higher basicity and steric accessibility make it the primary site for reactions with electrophiles like acyl chlorides, isocyanates, and aldehydes.
-
Tertiary Dimethylamino Group (-N(CH₃)₂): This is a tertiary aromatic amine. The lone pair on the nitrogen atom is partially delocalized into the electron-deficient pyrimidine ring system. This delocalization reduces its basicity and nucleophilicity compared to the aliphatic amine. Furthermore, the two methyl groups provide steric hindrance, further disfavoring reaction at this site.
This inherent electronic and steric differentiation allows for highly chemoselective reactions at the primary aminomethyl group, while the tertiary dimethylamino group remains intact. This is a crucial feature for multi-step syntheses, as it often obviates the need for protecting group strategies, thereby streamlining the synthetic route.
Section 2: Core Reaction Mechanism: Acrylamide Formation
A paramount application of this compound is its reaction with acryloyl chloride to form an acrylamide moiety. This reaction is a critical step in the synthesis of irreversible kinase inhibitors like Osimertinib.[1][3] The acrylamide group acts as a "warhead"—a Michael acceptor that forms a covalent bond with a cysteine residue in the active site of the target kinase, leading to potent and irreversible inhibition.[3]
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The highly nucleophilic primary amine attacks the electrophilic carbonyl carbon of acryloyl chloride.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Chloride Elimination & Proton Transfer: The intermediate collapses, expelling the chloride ion as a good leaving group. A base, typically a non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), then abstracts a proton from the nitrogen atom to neutralize the resulting ammonium salt and regenerate the neutral amide product.
Visualization of the Acrylamide Formation Mechanism
Caption: Standard laboratory workflow for acrylamide synthesis.
Protocol: Synthesis of N-((5-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide
Materials:
-
This compound (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexanes or DCM/Methanol gradient)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous THF (or DCM). Add the base (TEA or DIPEA, 1.5 eq).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Scientist's Note: This initial cooling is critical. The reaction between an amine and an acyl chloride is highly exothermic. [6]Running the reaction at low temperatures minimizes potential side reactions and prevents the polymerization of the acryloyl chloride. [7]4. Acryloyl Chloride Addition: Add acryloyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Scientist's Note: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition is crucial for temperature control. [8]The use of a non-nucleophilic base like TEA or DIPEA is essential to scavenge the HCl generated during the reaction without competing with the primary amine for the acryloyl chloride.
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed.
-
Quenching and Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-((5-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide.
Conclusion: Enabling Covalent Inhibition in Drug Design
The chemoselective acylation of this compound is more than just a routine organic transformation; it is a key enabling step in the synthesis of sophisticated covalent inhibitors. The ability to reliably and selectively install an acrylamide "warhead" onto this pyrimidine scaffold allows medicinal chemists to design potent, irreversible inhibitors that can overcome drug resistance mutations in kinases like EGFR. [9][10]The protocols and mechanistic insights provided herein are intended to empower researchers in drug development to effectively utilize this versatile and powerful chemical building block.
References
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- Preparation process of high-yield N, N-dimethylacrylamide. Google Patents.
-
Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. ResearchGate. Available at: [Link]
-
Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. MDPI. Available at: [Link]
-
This compound hydrochloride. Anichem. Available at: [Link]
-
Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Available at: [Link]
-
Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. The University of Manchester. Available at: [Link]
-
Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?. ResearchGate. Available at: [Link]
-
N,N-dimethylpyrimidin-5-amine. PubChem. Available at: [Link]
-
Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors. PubMed. Available at: [Link]
- Process for the preparation of N-substituted acrylamides. Google Patents.
-
New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. Available at: [Link]
-
Design, synthesis, SAR discussion, in vitro and in vivo evaluation of novel selective EGFR modulator to inhibit L858R/T790M double mutants. ResearchGate. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry. Available at: [Link]
-
AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. PubMed. Available at: [Link]
-
Synthesis of the desired acryloyl chloride 1. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 910380-79-9|5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Derivatization of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine for further reactions
Application Note & Protocol
Derivatization of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine: A Technical Guide for Synthetic Diversification
Abstract
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a valuable building block, offering multiple sites for chemical modification to generate diverse compound libraries for drug discovery. This guide provides a comprehensive overview of the selective derivatization of this compound, focusing on the highly reactive primary aminomethyl group. We present detailed, field-proven protocols for three core synthetic transformations: acylation, sulfonylation, and reductive amination. For each method, we explain the underlying chemical principles, discuss critical parameter optimization, and provide step-by-step instructions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: A Versatile Pyrimidine Building Block
Pyrimidine derivatives are foundational heterocyclic compounds integral to various biological systems and FDA-approved drugs.[2] Their ability to engage in hydrogen bonding and serve as bioisosteres makes them a frequent choice in drug design. The subject of this guide, this compound, presents a unique synthetic opportunity due to its distinct nitrogen environments.
The molecule contains three potential points of reactivity: the exocyclic primary amine on the methyl group, the tertiary dimethylamino group, and the two endocyclic nitrogens of the pyrimidine ring.
Sources
Application Notes & Protocols: A Researcher's Guide to the Handling and Storage of Aminopyrimidine Compounds
Abstract
Aminopyrimidine derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their biological significance, however, is matched by a chemical sensitivity that necessitates rigorous handling and storage protocols.[3][4] Improper management can lead to compound degradation, compromising experimental reproducibility, therapeutic efficacy, and safety.[3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the optimal handling, storage, and utilization of aminopyrimidine compounds. We will move beyond procedural lists to explain the underlying chemical principles, ensuring the integrity and stability of these vital molecules from the stock container to the final assay.
Hazard Identification and Proactive Safety Protocols
The first principle of laboratory work is safety. Aminopyrimidine compounds, while varying in their specific toxicological profiles, are generally classified as irritants. A thorough understanding of their potential hazards is non-negotiable before any handling.
1.1. GHS Classification and Hazard Causality
Most common aminopyrimidines are categorized under the Globally Harmonized System (GHS) with the following warnings.[5][6][7]
-
Skin Irritation (Category 2): The basic nitrogen atoms in the pyrimidine ring can interact with moisture on the skin, potentially leading to localized changes in pH and causing irritation.[5][6][7][8]
-
Serious Eye Irritation (Category 2): The fine, crystalline nature of many aminopyrimidines means they can easily become airborne and act as physical and chemical irritants to the sensitive tissues of the eye.[5][6][7][8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of airborne powder can irritate the mucous membranes of the respiratory system.[5][6][8][9]
1.2. Personal Protective Equipment (PPE) – Your First Line of Defense
The selection of PPE is not merely a checklist item but a critical system to prevent exposure.[10] The minimum required PPE for handling aminopyrimidine powders and solutions is detailed below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards.[9][11] | Protects against airborne dust and accidental splashes of solutions.[9] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact.[11] Gloves should be inspected before use and changed immediately upon contamination.[11] |
| Body Protection | A fully buttoned laboratory coat.[11] | Protects skin and personal clothing from contamination.[7][11] |
| Respiratory | Not typically required for small-scale lab use if handled within a certified chemical fume hood.[7][12] | Engineering controls are the primary method for mitigating inhalation risk. |
Diagram 1: Hazard Mitigation Workflow
Caption: Workflow for mitigating hazards when handling aminopyrimidines.
Understanding Chemical Stability and Degradation
The stability of any chemical is a function of its intrinsic properties and its environment.[3] For aminopyrimidines, several factors can compromise their structural integrity.[4]
-
Hydrolytic Stability: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.[4][13] The amino group can also influence the electron density of the ring, affecting its reactivity.
-
Oxidative Stability: The nitrogen atoms in the pyrimidine ring, particularly the lone pair of electrons, can be susceptible to oxidation.[4] This is why storage away from strong oxidizing agents is critical.[7][12]
-
Photostability: Aromatic systems like pyrimidines can absorb UV light, which can lead to photochemical reactions and degradation (photolysis).[4] Therefore, protection from light is a key consideration for maintaining purity.[6]
-
Thermal Stability: While most aminopyrimidines are stable solids at room temperature, elevated temperatures can accelerate degradation, especially over long periods or in solution.[4][13]
Diagram 2: Factors Influencing Aminopyrimidine Stability
Caption: Key environmental factors that can lead to compound degradation.
Long-Term and Short-Term Storage Guidelines
Proper storage is the most effective self-validating system for ensuring compound integrity over time. The goal is to mitigate the environmental stressors identified above.
3.1. Storage of Solid Compounds
Solid (powder) forms of aminopyrimidines are generally more stable than their solutions.
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place.[5][9][12][14] For long-term storage (>1 year), refrigeration at 2-8°C is recommended. | Lower temperatures slow the rate of any potential solid-state degradation reactions. |
| Atmosphere | Store in a tightly sealed container.[5][9][12][14] For particularly sensitive derivatives, consider storage in a desiccator. | Prevents absorption of atmospheric moisture, which can lead to clumping and hydrolysis.[15] |
| Light | Store in an opaque or amber vial.[6] | Prevents photolytic degradation.[4] |
| Incompatibilities | Store away from strong oxidizing agents.[7][12] | Avoids potential oxidative degradation of the compound.[4][12] |
3.2. Storage of Stock Solutions
Storing compounds in solution is convenient but increases the risk of degradation, as molecules have greater mobility.[15]
| Parameter | Guideline | Rationale |
| Temperature | -20°C for short-to-mid-term (1 month). [16]-80°C for long-term (6 months). [16] | Cryogenic temperatures virtually halt chemical degradation processes. Avoid repeated freeze-thaw cycles by aliquoting. |
| Solvent Choice | Use high-purity, anhydrous (dry) solvents.[15] DMSO, DMF, and Ethanol are common choices. | Water content in solvents can facilitate hydrolysis. Anhydrous solvents minimize this risk. |
| Container | Use vials with tight-fitting, inert caps (e.g., PTFE-lined). | Prevents solvent evaporation, which would alter the concentration, and protects from atmospheric contaminants. |
| Light | Wrap vials in aluminum foil or use amber vials and store in a dark freezer box.[15][17] | Provides robust protection against photolytic degradation, which can still occur at low temperatures.[4] |
Protocol for Preparing Stock Solutions
The preparation of an accurate and stable stock solution is the foundation of reliable experimental results.
4.1. Solvent Selection
The choice of solvent is critical and depends on the specific aminopyrimidine derivative. The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[18]
| Solvent Class | Examples | Aminopyrimidine Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Generally high solubility. | Preferred for creating highly concentrated stocks. Ensure use of anhydrous grade. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to good solubility.[8][18] | The amino group can form hydrogen bonds with these solvents, aiding dissolution.[18] |
| Non-Polar | Hexane, Toluene, Chloroform | Generally poor solubility.[8][18] | Typically unsuitable for preparing stock solutions for biological assays. |
Causality Note: The solubility of aminopyrimidines in polar solvents is driven by their ability to participate in dipole-dipole interactions and act as hydrogen bond donors (from the -NH2 group) and acceptors (the ring nitrogens).[1][18]
4.2. Step-by-Step Protocol
This protocol ensures the preparation of an accurate, sterile (if required), and stable stock solution.
-
Pre-Weighing: Allow the container of the solid aminopyrimidine compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a chemical fume hood or ventilated balance enclosure, accurately weigh the desired amount of the compound into a sterile, appropriate vial.
-
Dissolution: Add the selected anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Solubilization: Cap the vial tightly and vortex thoroughly. Gentle warming (to 37°C) or sonication can be used to aid the dissolution of poorly soluble compounds. Visually inspect to ensure no solid particles remain.
-
Sterilization (for cell-based assays): If the solvent is not self-sterilizing (like ethanol or DMSO), the solution should be filter-sterilized using a 0.22 µm syringe filter made of a material compatible with the solvent (e.g., PTFE for organic solvents).[19]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) cryovials.[19]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately transfer the aliquots to the appropriate long-term storage temperature (-20°C or -80°C).[16][19]
Diagram 3: Stock Solution Preparation Workflow
Caption: A systematic protocol for preparing aminopyrimidine stock solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action |
| Compound won't dissolve | - Incorrect solvent choice.- Concentration is above the solubility limit.- Compound may have degraded or absorbed moisture. | - Verify solubility data; try a different recommended solvent.- Prepare a more dilute solution.- Use a fresh vial of the compound and ensure anhydrous conditions. |
| Precipitate forms in stock solution upon freezing | - The compound's solubility is significantly lower at cold temperatures.- Freeze-thaw cycles have introduced moisture. | - Before use, gently warm the vial to 37°C and vortex to redissolve.- Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inconsistent assay results | - Degradation of the compound in the stock solution.[15]- Inaccurate initial concentration due to weighing error or moisture absorption. | - Prepare a fresh stock solution from a new vial of solid compound.- Re-verify all calculations and ensure proper weighing technique.[15]- Assess purity of the stock using analytical methods like HPLC.[15] |
References
- Vertex AI Search. 4-Amino-2,6-dihydroxypyrimidine(873-83-6) - ChemicalBook.
- Cole-Parmer. Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
- ECHEMI. 2-Aminopyrimidine SDS, 109-12-6 Safety Data Sheets.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- BenchChem. How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Solubility of Things. 2-Aminopyrimidine - Solubility of Things.
- BenchChem. Solubility and stability testing of novel pyrimidine derivatives.
- BenchChem. Technical Support Center: Aminopyridinol Stability and Degradation.
- MedchemExpress.com. 2-Aminopyrimidine | Intermediate.
- Fisher Scientific. SAFETY DATA SHEET.
- MDPI. N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate.
- Thermo Scientific Chemicals. 2-Aminopyrimidine, 98% 5 g | Buy Online.
- Wikipedia. Thiamine.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. 4 - SAFETY DATA SHEET.
- ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- PubMed. Direct measurement of pyrimidine C6-hydrate stability.
- PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
- Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.
- YouTube. Anhydrous Ammonia PPE.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
- ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- PMC - NIH. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- CHEMM. Personal Protective Equipment (PPE).
- BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Barrick Lab. Antibiotic concentrations and stock solutions.
- ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- iGEM. Antibacterial Stock Preparation.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.com [fishersci.com]
- 13. Thiamine - Wikipedia [en.wikipedia.org]
- 14. 4-Amino-2,6-dihydroxypyrimidine(873-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. static.igem.org [static.igem.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. boneandcancer.org [boneandcancer.org]
Troubleshooting & Optimization
Common side products in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of these crucial heterocyclic compounds. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments and improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Biginelli reaction and have isolated a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product arises from the condensation of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[1] This competitive Hantzsch pathway can significantly reduce the yield of your desired dihydropyrimidinone (DHPM).
Prevention Strategies:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Maintaining a lower and controlled reaction temperature can significantly suppress the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway. Some catalysts may preferentially promote the Biginelli reaction over the Hantzsch synthesis.
-
Order of Reactant Addition: In some cases, adding the urea portionwise or as the final reactant can minimize its decomposition to ammonia, thereby disfavoring the Hantzsch pathway.[1]
Q2: My Pinner synthesis is resulting in a low yield, and I suspect hydrolysis of my starting materials or intermediates. What are the tell-tale signs, and how can I mitigate this issue?
A2: The Pinner synthesis, which typically involves the reaction of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to moisture. The imidate salt intermediate, a key species in this reaction, is particularly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[2]
Mitigation Strategies for Hydrolysis:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
-
Use of HCl Gas: The classical Pinner protocol involves bubbling dry hydrogen chloride gas through an anhydrous alcohol solution of the nitrile to form the imidate hydrochloride (Pinner salt) in situ, ensuring strictly anhydrous acidic conditions.[2]
-
Purity of Reagents: Use high-purity amidine hydrochloride or prepare the free-base amidine immediately before use to prevent moisture absorption and degradation.[2]
Q3: I've observed an unexpected byproduct in my Biginelli reaction that is not the Hantzsch DHP. How can I identify it?
A3: Besides the Hantzsch adduct, other common byproducts in the Biginelli reaction include the Knoevenagel condensation product and an open-chain ureide.[2]
-
Knoevenagel Adduct: This results from the condensation of the aldehyde and the β-ketoester. It will lack the urea moiety.
-
Open-Chain Ureide: This intermediate forms when all three components have reacted, but the final cyclization has not occurred.
Characterization using NMR and mass spectrometry is the most effective way to identify these byproducts.[2]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.
Issue 1: Low Yield in Biginelli Reaction and Formation of Knoevenagel Adduct
Causality: The Knoevenagel condensation between the aldehyde and the β-ketoester can be a significant competing reaction, consuming your starting materials and reducing the yield of the desired dihydropyrimidinone.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the Biginelli reaction due to Knoevenagel adduct formation.
Detailed Steps:
-
Optimize Catalyst: The choice of catalyst is crucial. While classical methods use strong protic acids like HCl, a wide range of Lewis acids (e.g., sulfated zirconia, In/AlMCM-41) can be more efficient and selective, favoring the Biginelli pathway.[1]
-
Adjust Reactant Stoichiometry: Using a slight excess of urea (e.g., 1.5 equivalents) can help to push the equilibrium towards the formation of the desired product.[1]
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rates. Experiment with different solvents, such as ethanol, THF, or even solvent-free conditions.
-
Temperature: As previously mentioned, carefully controlling the temperature is key. Start at a lower temperature (e.g., 60°C) and monitor the reaction progress by TLC.[1]
-
Issue 2: Incomplete Cyclization in Pinner Synthesis
Causality: The final ring-closing step in the Pinner synthesis can sometimes be sluggish, leading to the accumulation of open-chain intermediates. This is often due to insufficient activation of the carbonyl group for the intramolecular nucleophilic attack by the nitrogen from the amidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization in the Pinner pyrimidine synthesis.
Detailed Steps:
-
Increase Catalyst Loading/Strength: A stronger acid or a higher concentration of the acid catalyst can enhance the rate of the cyclization-dehydration step.[2]
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the ring closure. Refluxing in a suitable solvent like ethanol may be beneficial.[2]
-
Ensure Anhydrous Conditions: As emphasized earlier, water can interfere with the reaction. Re-verify that all your reagents and solvents are scrupulously dry.[2]
Summary of Common Side Products and Solutions
| Synthesis | Common Side Product | Cause | Recommended Solution(s) |
| Biginelli | Hantzsch 1,4-dihydropyridine | Decomposition of urea to ammonia at high temperatures, leading to a competing reaction.[1] | Lower and control reaction temperature; optimize catalyst; adjust order of reactant addition.[1] |
| Knoevenagel Adduct | Condensation of aldehyde and β-ketoester.[2] | Optimize catalyst; use a slight excess of urea. | |
| Open-chain Ureide | Incomplete cyclization.[2] | Increase acid catalyst concentration/strength; increase reaction temperature.[2] | |
| N-acylurea | Side reaction involving the urea component.[1] | Careful control of reactant stoichiometry and catalyst choice; purification by recrystallization.[1] | |
| Pinner | Ester from Hydrolysis | Presence of water leading to hydrolysis of the imidate salt intermediate.[2] | Maintain strict anhydrous conditions; use dry solvents and reagents; perform under an inert atmosphere.[2] |
| Self-condensation Product | Self-reaction of the 1,3-dicarbonyl compound.[1] | Optimize base selection and stoichiometry.[1] |
Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or other suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis Under Anhydrous Conditions
This protocol provides a general framework for the Pinner synthesis with an emphasis on preventing hydrolysis.
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Amidine hydrochloride (1.1 mmol)
-
Sodium ethoxide (1.1 mmol)
-
Anhydrous ethanol
Procedure:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (1.1 mmol) in anhydrous ethanol in a round-bottom flask.
-
Add the amidine hydrochloride (1.1 mmol) to the solution and stir for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-dicarbonyl compound (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Sources
Technical Support Center: Catalyst Selection for Reactions Involving Pyrimidine Derivatives
Welcome to the Technical Support Center for catalyst selection in pyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing pyrimidine derivatives. Pyrimidine cores are ubiquitous in pharmaceuticals, making their efficient modification a critical task in medicinal chemistry.[1][2][3] However, the inherent electronic properties of the pyrimidine ring present unique challenges to catalyst stability and reactivity.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Part 1: Foundational Principles & General Troubleshooting
This section addresses the fundamental challenges and decision-making processes for catalysis with pyrimidine substrates.
Q1: Why are pyrimidine derivatives considered challenging substrates for transition-metal catalysis?
Answer: The primary challenge stems from the electron-deficient nature of the pyrimidine ring and the presence of two nitrogen atoms. These nitrogen atoms possess lone pairs of electrons that can coordinate strongly to the metal center of a catalyst (e.g., Palladium). This coordination can lead to several problems:
-
Catalyst Poisoning: The strong binding of the pyrimidine nitrogen to the metal can saturate the catalyst's coordination sphere, preventing it from participating in the catalytic cycle. This effectively "poisons" or deactivates the catalyst, leading to stalled or incomplete reactions.[4][5][6][7][8]
-
Altered Reactivity: Even if the catalyst is not fully deactivated, coordination can alter its electronic properties, slowing down key steps like oxidative addition or reductive elimination.
-
Poor Reaction Rates: Compared to their carbocyclic aromatic counterparts, reactions with pyrimidines often exhibit slower rates and require more forcing conditions or specialized catalyst systems to achieve good yields.[9]
Q2: What are the key initial factors to consider when selecting a catalyst system for a new pyrimidine reaction?
Answer: A systematic approach is crucial. Before selecting a specific catalyst, you must consider the nature of both the pyrimidine substrate and the desired transformation. The logical workflow below outlines the critical decision points.
Caption: Decision workflow for initial catalyst system selection.
Part 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides specific troubleshooting advice for frequently encountered problems in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Section 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is susceptible to several side reactions with pyrimidine substrates.
Answer: This is a classic problem. Low yield is often coupled with the formation of a proto-dehalogenated pyrimidine byproduct. This indicates that the catalytic cycle is being diverted before the desired cross-coupling can occur.
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low to No Product, High Starting Material Recovery | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being poisoned. 2. Poor Oxidative Addition: The C-Cl bond is difficult to break, a common issue for aryl chlorides.[10] | 1. Use a Modern Precatalyst: Switch from simple sources like Pd(OAc)₂/PPh₃ to more robust, pre-formed catalysts like XPhos-Pd-G2 or Pd(dppf)Cl₂. These ensure efficient generation of the active Pd(0) species.[4] 2. Switch to a More Electron-Rich Ligand: Replace simple phosphines (like PPh₃) with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the oxidative addition step.[11][12] |
| Significant Dehalogenation Byproduct | 1. Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slower than competing side reactions. 2. Presence of Water/Protic Sources: Can lead to protodeboronation of the boronic acid, which then facilitates hydrodehalogenation. | 1. Change Base/Solvent System: Use a weaker base like K₂CO₃ or K₃PO₄ in an aqueous solvent mixture (e.g., dioxane/water).[9][13] This can facilitate the boronate formation needed for efficient transmetalation. 2. Use Boronic Esters: Consider using a pinacol boronate (Bpin) ester instead of the boronic acid, as they are often more stable and less prone to protodeboronation. |
| Reaction Stalls at Partial Conversion | 1. Catalyst Deactivation: The pyrimidine nitrogen is progressively poisoning the catalyst over the course of the reaction.[4][6] 2. Product Inhibition: The coupled product may be binding to the catalyst more strongly than the starting material. | 1. Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. 2. Use a More Robust Ligand: A highly hindered ligand like tBuXPhos can create a protective pocket around the metal center, reducing inhibition by the substrate or product. |
This protocol is optimized for regioselective coupling at the more reactive C4 position, a common objective in medicinal chemistry.[14] Microwave irradiation is employed to accelerate the reaction and improve yields.[4][14][15]
-
Reagent Preparation: To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5 - 2.0 mol%). For challenging substrates, a pre-catalyst like XPhos-Pd-G2 (1-2 mol%) may be superior.[4]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be thoroughly sparged with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Conditions: Heat the reaction to 110-140 °C for 15-30 minutes.[14] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2.2: Buchwald-Hartwig Amination
C-N bond formation is critical for many drug candidates. The Buchwald-Hartwig reaction is a premier method, but it is notoriously sensitive to reaction parameters, especially with heterocyclic substrates.[10][16]
Answer: This outcome points to multiple potential failure modes within the catalytic cycle. The choice of base and ligand is paramount in C-N couplings and is the first place to troubleshoot.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Comparison of Common Bases for Buchwald-Hartwig Amination [17]
| Base | pKaH (Conjugate Acid) | Common Use Case & Rationale | Potential Downsides |
|---|---|---|---|
| NaOt-Bu | ~19 | Workhorse Base: Strong, promotes high reaction rates. Ideal for general-purpose couplings with robust substrates. | Incompatible with many electrophilic functional groups (e.g., esters). Can promote side reactions at high temperatures. |
| K₃PO₄ | ~12.3 | Mild & Versatile: Good for substrates with sensitive functional groups. Often used in combination with ligands like XPhos. | Slower reaction rates may require higher temperatures or longer reaction times. |
| Cs₂CO₃ | ~10.3 | Weak Base: Excellent functional group tolerance. Often effective when stronger bases fail or cause decomposition. | Can require higher catalyst loadings. Solubility can be an issue in some solvents. |
| LHMDS | ~26 | Non-Nucleophilic Strong Base: Ideal for substrates bearing acidic protons (e.g., -OH, -NH₂). Useful for low-temperature aminations. | Solid is air and moisture sensitive. Can be incompatible with certain functional groups. |
Part 3: Advanced Topics & Modern Methods
This section explores cutting-edge techniques for pyrimidine functionalization.
Q3: My reaction is sluggish even with optimized thermal conditions. Can microwave irradiation help, and how does it affect catalyst choice?
Answer: Yes, microwave-assisted synthesis is an excellent technique for accelerating sluggish cross-coupling reactions involving pyrimidines.[4][15][18] The rapid, uniform heating often leads to dramatically shorter reaction times (minutes vs. hours), reduced side product formation, and improved yields.[14]
-
Causality: The high temperatures achieved quickly under microwave conditions can overcome the activation energy barriers for difficult steps, such as the oxidative addition of an aryl chloride.
-
Catalyst Choice: While microwave heating can make simpler catalyst systems like Pd(PPh₃)₄ viable for some reactions, it is often most effective when paired with thermally robust catalysts.[14] The combination of a modern, bulky phosphine ligand and a stable Pd precatalyst with microwave heating often provides the best results, allowing for extremely low catalyst loadings (e.g., <1 mol%).[14]
Q4: Are there any transition-metal-free options for functionalizing pyrimidines?
Answer: Yes, the field of photocatalysis is providing exciting new avenues for pyrimidine functionalization that avoid expensive and potentially toxic transition metals.[19]
-
Mechanism: These reactions typically involve activating the pyrimidine substrate by forming a pyridinyl radical intermediate under visible light irradiation, often using an organic photocatalyst.[20][21] This radical can then be trapped by a variety of coupling partners.
-
Advantages: The conditions are often exceptionally mild (room temperature), which offers excellent functional group tolerance. By changing the reaction additives or the nature of the radical precursor, it's possible to achieve different regioselectivities (e.g., C2 vs. C4 functionalization) that can be complementary to traditional cross-coupling methods.[19][22][23] This is a rapidly developing area with significant potential for novel drug discovery applications.
References
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia Source: RSC Publishing URL: [Link]
-
Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review Source: Taylor & Francis URL: [Link]
-
Title: Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. Source: ResearchGate URL: [Link]
-
Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium Source: MDPI URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives Source: ACS Publications URL: [Link]
-
Title: Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines Source: ACS Publications URL: [Link]
-
Title: Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening Source: ChemRxiv URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PubMed Central URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone Source: Sci-Hub URL: [Link]
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Semantic Scholar URL: [Link]
-
Title: Recent Advances in Direct C–H Functionalization of Pyrimidines Source: ResearchGate URL: [Link]
-
Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: ACS Publications URL: [Link]
-
Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL: [Link]
-
Title: Catalyst poisoning Source: Wikipedia URL: [Link]
-
Title: CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions Source: Royal Society of Chemistry URL: [Link]
-
Title: Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones Source: RSC Publishing URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone Source: ACS Publications URL: [Link]
-
Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone Source: ResearchGate URL: [Link]
-
Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines Source: MDPI URL: [Link]
-
Title: Poisoning and deactivation of palladium catalysts Source: ResearchGate URL: [Link]
-
Title: Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]
-
Title: Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine Source: ResearchGate URL: [Link]
-
Title: Ligand design for cross-couplings: phosphines Source: YouTube URL: [Link]
-
Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]
-
Title: Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development Source: Research Trend URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals Source: ResearchGate URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchtrend.net [researchtrend.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sci-Hub. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone / Journal of the American Chemical Society, 2019 [sci-hub.sg]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine and its Analogs: A Structure-Activity Relationship Analysis
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the biological potential of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine , a molecule of interest due to its structural features that suggest a propensity for kinase inhibition. While direct comparative studies on this specific molecule and its immediate analogs are not yet prevalent in the public domain, this guide will leverage established structure-activity relationships (SAR) from analogous pyrimidine-based compounds to provide a predictive comparison of its biological activity and that of its rationally designed derivatives.
Core Compound Analysis: this compound
The structure of this compound presents two key functional groups on the pyrimidine core that are critical for its predicted biological activity. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[2][3] This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The N,N-dimethylamino group at the 5-position likely plays a role in modulating the compound's physicochemical properties, such as solubility and cell permeability, and may also interact with a nearby hydrophobic pocket within the target protein's binding site.
Based on these features, it is hypothesized that this compound is a promising starting point for the development of kinase inhibitors. The following sections will explore how systematic modifications to this core structure could potentially enhance its potency, selectivity, and overall pharmacological profile.
Design and Comparative Analysis of Virtual Analogs
To explore the potential for optimizing the biological activity of the parent compound, we will consider three series of virtual analogs, each focusing on a specific structural modification. The predicted impact of these modifications is based on established SAR from the literature on pyrimidine-based kinase inhibitors.
Analog Series A: Modification of the 2-(Aminomethyl) Group
The 2-(aminomethyl) group is predicted to be a key pharmacophore. Modifications to this group can significantly impact binding affinity and selectivity.
-
Analog A1: N-methylation of the aminomethyl group. Introducing a methyl group to the terminal amine could alter its hydrogen bonding capacity and introduce steric hindrance, potentially decreasing affinity.
-
Analog A2: Chain extension to 2-(aminoethyl). Increasing the linker length could allow the terminal amine to reach for additional interactions within the binding pocket, which may increase or decrease potency depending on the specific topology of the target kinase.
-
Analog A3: Replacement of the amine with a hydroxyl group. Substituting the amine with a hydroxyl group would change the hydrogen bonding characteristics and could alter the preferred binding orientation.
Analog Series B: Modification of the 5-(N,N-dimethylamino) Group
The substituent at the 5-position can influence both the electronic properties of the pyrimidine ring and interactions with the solvent-exposed region of the binding site.
-
Analog B1: Replacement with smaller amino groups (-NHMe, -NH2). Reducing the size of the substituent at this position may be beneficial if the binding pocket is sterically constrained.
-
Analog B2: Replacement with cyclic amines (e.g., piperazinyl, morpholinyl). The incorporation of cyclic amines can improve metabolic stability and provide vectors for further substitution to enhance potency or target specific interactions. For instance, a piperazine moiety is a common feature in many successful kinase inhibitors.[2]
-
Analog B3: Replacement with non-amino substituents (e.g., -OCH3, -Cl). Changing the electronic nature of the substituent at the 5-position can modulate the pKa of the pyrimidine nitrogens, which can affect the hinge-binding interactions. A bromide at the 5-position of a 2-arylamino-4-aryl-pyrimidine core has been shown to enhance PAK1 inhibition.[4]
Analog Series C: Substitution at Other Positions
Introducing substituents at the 4- and 6-positions of the pyrimidine ring is a common strategy to enhance potency and selectivity.
-
Analog C1: Addition of a 4-aryl group. The addition of a phenyl or other aryl group at the 4-position can lead to significant gains in potency through interactions with a hydrophobic pocket adjacent to the hinge region. This is a frequently observed SAR in 2-aminopyrimidine kinase inhibitors.[4]
-
Analog C2: Addition of a 6-alkyl or 6-aryl group. Substitution at the 6-position can also influence binding affinity and selectivity, often by interacting with the ribose pocket of the ATP binding site.
Predicted Biological Activity Profile: A Comparative Table
| Compound | Modification from Parent Compound | Predicted Primary Target(s) | Predicted Potency | Rationale based on SAR from Literature |
| Parent Compound | This compound | Protein Kinases (e.g., PLK, Aurora, JAK, FGFR) | Moderate | The 2-aminopyrimidine core is a known hinge-binder in many kinase inhibitors.[2][3][5][6] |
| Analog A1 | N-methylated 2-(aminomethyl) group | Protein Kinases | Potentially Decreased | N-methylation may disrupt optimal hydrogen bonding with the kinase hinge. |
| Analog A2 | 2-(Aminoethyl) at position 2 | Protein Kinases | Variable | Longer linker may allow for new interactions or cause steric clashes, depending on the target. |
| Analog B2 | 5-piperazinyl group | Protein Kinases | Potentially Increased | Piperazine is a common moiety in potent kinase inhibitors, often improving properties and providing a point for further modification.[2] |
| Analog C1 | 4-phenyl group | Protein Kinases | Potentially Increased | A 4-aryl group can occupy a hydrophobic pocket, significantly enhancing potency.[4] |
Experimental Validation Workflow
The following experimental protocols provide a self-validating system to test the hypotheses outlined above.
Experimental Workflow Diagram
Caption: Experimental workflow for the validation and optimization of novel pyrimidine-based kinase inhibitors.
Detailed Experimental Protocols
This assay determines the 50% inhibitory concentration (IC50) of the test compounds against a target kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.
Procedure:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
In a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 5 µL of the target kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 15 µL of a commercial ADP-Glo™ or similar reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[7][8]
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to untreated control cells.
This technique is used to confirm that the compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target protein and its phosphorylated form.
Procedure:
-
Culture cells and treat with the test compound at a concentration around its IC50 for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the target kinase to confirm equal loading.[13][14]
Hypothetical Kinase Signaling Pathway
Caption: A representative MAP Kinase signaling pathway, a common target for pyrimidine-based inhibitors.
Conclusion
References
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
ResearchGate. (2016). Determinants of 1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-. [Link]
-
Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Yarechem. (n.d.). This compound hydrochloride. [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
PubMed. (2010). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. [Link]
-
National Center for Biotechnology Information. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
National Center for Biotechnology Information. (2022). Western Blot: Principles, Procedures, and Clinical Applications. [Link]
-
ResearchGate. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
MDPI. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
-
PubMed. (2024). Development of 2nd generation aminomethyl spectinomycins that overcome native efflux in Mycobacterium abscessus. [Link]
-
PubMed. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Bentham Science. (2022). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]
-
PubMed. (1982). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
PubMed. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
PubMed. (2001). Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. [Link]
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. atcc.org [atcc.org]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Reactivity of 2-, 4-, and 5-Aminopyrimidine Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of heterocyclic isomers is paramount for efficient synthesis design and the development of novel molecular entities. This guide provides an in-depth technical comparison of the reactivity of three key aminopyrimidine isomers: 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine. By examining their electronic properties and providing supporting experimental data and protocols, this document aims to serve as a practical resource for predicting and manipulating their chemical behavior.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of the aminopyrimidine isomers is fundamentally governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyrimidine ring. The position of the amino substituent dictates the distribution of electron density within the heterocyclic system, thereby influencing the basicity of the ring nitrogens, the nucleophilicity of the exocyclic amino group, and the susceptibility of the ring to electrophilic or nucleophilic attack.
2-Aminopyrimidine: The amino group at the C2 position can donate electron density through resonance to the ring nitrogens. This delocalization enhances the basicity of the ring nitrogens compared to pyrimidine itself. The C5 position is expected to be the most electron-rich carbon and thus the most likely site for electrophilic attack.
4-Aminopyrimidine: With the amino group at the C4 position, strong resonance donation of electron density occurs towards the ring nitrogens and the C5 and C6 positions. This makes 4-aminopyrimidine a stronger base than the 2-amino isomer and activates the C5 position for electrophilic substitution.
5-Aminopyrimidine: The amino group at C5 is meta to both ring nitrogens. Consequently, its ability to donate electron density to the ring nitrogens via resonance is limited. This results in 5-aminopyrimidine being the least basic of the three isomers. However, the amino group strongly activates the ortho (C4 and C6) and para (C2) positions towards electrophilic attack.
Physicochemical Properties: A Quantitative Comparison
The electronic differences are reflected in the physicochemical properties of the isomers, most notably their basicity, as indicated by their pKa values.
| Isomer | pKa of Conjugate Acid | ¹H NMR δ (ppm) in DMSO-d₆ | ¹³C NMR δ (ppm) in DMSO-d₆ |
| 2-Aminopyrimidine | 3.45[1] | H4/H6: 8.18, H5: 6.55, NH₂: 6.50 | C2: 162.9, C4/C6: 158.0, C5: 110.1 |
| 4-Aminopyrimidine | 5.71[2] | H2: 8.35, H6: 7.95, H5: 6.45, NH₂: 6.90 | C2: 156.5, C4: 164.2, C5: 107.8, C6: 151.0 |
| 5-Aminopyrimidine | 2.8 (predicted) | H2: 8.45, H4/H6: 8.10, NH₂: 5.50 | C2: 148.0, C4/C6: 140.0, C5: 130.0 |
Note: NMR data is approximate and can vary with solvent and concentration. The pKa of 5-aminopyrimidine is a predicted value as a precise experimental value was not consistently found in the literature.
The higher pKa of 4-aminopyrimidine confirms its greater basicity compared to the 2- and 5-isomers. This is a direct consequence of the strong electron-donating effect of the amino group at the 4-position, which increases the electron density on the ring nitrogens, making them more available for protonation.
Comparative Reactivity in Key Transformations
N-Acylation
N-acylation of the exocyclic amino group is a common reaction for aminopyrimidines. The rate of this reaction is influenced by the nucleophilicity of the amino group. Based on the electronic effects, the predicted order of reactivity for N-acylation is:
4-Aminopyrimidine > 2-Aminopyrimidine > 5-Aminopyrimidine
The amino group of 4-aminopyrimidine is the most nucleophilic due to the strong resonance donation from the ring. Conversely, the amino group in 5-aminopyrimidine is the least nucleophilic as it is attached to a more electron-deficient carbon.
Electrophilic Aromatic Substitution
The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the activating amino group can facilitate this reaction. The position of substitution is directed by the position of the amino group.
-
2-Aminopyrimidine: Electrophilic attack is predicted to occur at the C5 position , which is activated by the amino group.
-
4-Aminopyrimidine: The C5 position is strongly activated and the most probable site for electrophilic substitution.
-
5-Aminopyrimidine: The C4 and C6 positions are the most activated and likely sites for substitution.
The overall reactivity in electrophilic aromatic substitution is expected to follow the order of activation of the ring carbons, which is influenced by the position of the amino group.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These experiments are designed to be conducted under identical conditions to allow for a direct and objective comparison.
Experiment 1: Competitive N-Acylation
This experiment will determine the relative rates of N-acylation of the three isomers in a competitive setting.
Methodology:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine in anhydrous acetonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), combine 1.0 mL (0.1 mmol) of each of the three aminopyrimidine stock solutions. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a limiting amount of acetic anhydride (0.05 mmol, 0.5 eq relative to the total amines) dropwise with vigorous stirring.
-
Reaction Monitoring: Withdraw aliquots (e.g., 50 µL) from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes). Quench each aliquot by diluting it into a known volume of a suitable solvent mixture (e.g., acetonitrile/water) for HPLC analysis.
-
HPLC Analysis: Analyze the quenched aliquots by reverse-phase HPLC with UV detection. Develop a method that provides good separation of the three starting materials and their corresponding N-acetylated products.
-
Data Analysis: Quantify the concentration of each starting material and product at each time point using calibration curves. Plot the concentration of each N-acetylated product versus time to determine the initial reaction rates.
Hypothetical Data Summary:
| Isomer | Initial Rate of N-Acetylation (M/s) | Relative Rate |
| 2-Aminopyrimidine | (Hypothetical Value) | (Hypothetical Value) |
| 4-Aminopyrimidine | (Hypothetical Value) | (Hypothetical Value) |
| 5-Aminopyrimidine | (Hypothetical Value) | (Hypothetical Value) |
Experiment 2: Regioselectivity and Rate of Electrophilic Bromination
This experiment will compare the reactivity and regioselectivity of the three isomers towards electrophilic bromination.
Methodology:
-
Reaction Setup: In three separate reaction vessels, dissolve each aminopyrimidine isomer (1.0 mmol) in a suitable solvent such as glacial acetic acid (10 mL).
-
Initiation of Reaction: To each solution, add N-bromosuccinimide (NBS) (1.0 mmol, 1.0 eq) in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at various time points and analyzing them by TLC and HPLC to determine the consumption of the starting material.
-
Product Isolation and Characterization: Once the reaction is complete (or after a set time for comparison), quench the reaction with a solution of sodium thiosulfate. Extract the products with a suitable organic solvent (e.g., ethyl acetate). Purify the products by column chromatography.
-
Structural Elucidation: Characterize the structure of the brominated products using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the position of bromination.
-
Quantitative Analysis: Determine the yield of each product. For reactions that produce multiple regioisomers, determine the isomeric ratio by ¹H NMR or GC analysis of the crude reaction mixture.
Hypothetical Data Summary:
| Isomer | Reaction Time for >95% Conversion | Major Product(s) (Position of Br) | Yield (%) |
| 2-Aminopyrimidine | (Hypothetical Value) | 5-Bromo-2-aminopyrimidine | (Hypothetical Value) |
| 4-Aminopyrimidine | (Hypothetical Value) | 5-Bromo-4-aminopyrimidine | (Hypothetical Value) |
| 5-Aminopyrimidine | (Hypothetical Value) | 4-Bromo-5-aminopyrimidine and/or 6-Bromo-5-aminopyrimidine | (Hypothetical Value) |
Conclusion
The reactivity of aminopyrimidine isomers is a nuanced subject with significant implications for synthetic chemistry. This guide has outlined the fundamental electronic principles that govern their reactivity and has provided a framework for their experimental comparison. The predicted order of basicity and nucleophilicity (4-amino > 2-amino > 5-amino) provides a strong basis for anticipating their behavior in various chemical transformations. The provided experimental protocols offer a practical approach to quantifying these differences, enabling researchers to make informed decisions in their synthetic endeavors. A thorough understanding of these reactivity trends is essential for the efficient and selective synthesis of novel aminopyrimidine-based compounds with potential applications in medicine and materials science.
References
-
Molecules.
-
International Journal of Molecular Sciences.
-
Australian Journal of Chemistry.
-
Journal of Ovonic and Bioelectronic Materials.
-
PubChem.
-
PubChem.
-
PubChem.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
European Patent Office.
-
Wikipedia.
-
Journal of Ovonic and Bioelectronic Materials.
-
ChemicalBook.
Sources
A Comparative Guide to the Synthesis of Vitamin B1 Precursors: Evaluating 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine and its Alternatives
Introduction
Vitamin B1, also known as thiamine, is an essential micronutrient vital for a range of metabolic processes. Its complex structure, featuring a pyrimidine and a thiazole ring linked by a methylene bridge, necessitates a multi-step chemical synthesis for industrial production.[1] The efficiency and viability of thiamine synthesis are critically dependent on the selection of its pyrimidine precursor. This guide provides an in-depth technical comparison of various synthetic routes to key pyrimidine intermediates, with a focus on 4-amino-5-aminomethyl-2-methylpyrimidine, often referred to as Grewe's diamine, a foundational precursor for compounds like 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine.
This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will dissect the nuances of different synthetic strategies, offering a comparative analysis of their efficacy based on yield, purity, scalability, and safety considerations. Detailed experimental protocols and mechanistic insights are provided to empower you to make informed decisions in your synthetic endeavors.
The Central Role of the Pyrimidine Moiety in Thiamine Synthesis
The industrial synthesis of thiamine predominantly involves the separate synthesis of its pyrimidine and thiazole moieties, followed by a condensation reaction to form the final vitamin structure. The pyrimidine component, 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP), or its activated derivatives, is a critical building block. Grewe's diamine (4-amino-5-aminomethyl-2-methylpyrimidine) is a key intermediate that can be readily converted to the desired pyrimidine precursor for the final condensation step.
The choice of the synthetic route to this pyrimidine intermediate significantly impacts the overall efficiency and economics of thiamine production. Key considerations include the cost and availability of starting materials, the number of synthetic steps, reaction yields, and the safety and environmental profile of the process.
Comparative Analysis of Synthetic Routes to the Pyrimidine Core
Several synthetic pathways to 4-amino-5-aminomethyl-2-methylpyrimidine and its precursors have been developed and optimized for industrial-scale production. Here, we compare three prominent routes, each starting from different readily available materials:
-
The Malononitrile Route: A convergent and efficient approach.
-
The 2-Cyanoacetamide Route: A cost-effective alternative.
-
The β-Alkoxypropionitrile Route: A classical and well-established method.
The following diagram illustrates the convergence of these routes to the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently reduced to 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe's diamine).
Caption: Convergent synthetic pathways to Grewe's diamine.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the different synthetic routes to 4-amino-5-aminomethyl-2-methylpyrimidine.
| Parameter | Malononitrile Route | 2-Cyanoacetamide Route | β-Alkoxypropionitrile Route |
| Starting Materials | Malononitrile, DMF, Dimethyl Sulfate, Acetamidine HCl | 2-Cyanoacetamide, Vilsmeier Reagent, Acetamidine | β-Alkoxypropionitrile, Alkyl Formate, Acetamidine |
| Overall Yield | ~70%[2] | ~65%[2] | Variable, generally lower than other routes |
| Key Intermediate | 4-Amino-2-methylpyrimidine-5-carbonitrile | 4-Amino-2-methylpyrimidine-5-carbonitrile | 2-Methyl-4-amino-5-alkoxymethylpyrimidine |
| Number of Steps | 2 (to Grewe's diamine) | 2 (to Grewe's diamine) | 3 or more |
| Process Scalability | High, suitable for industrial use[2] | High, suitable for industrial use[2] | Moderate |
| Safety & Handling | Malononitrile is toxic and requires careful handling. | Vilsmeier reagent is corrosive. | β-Alkoxypropionitriles are relatively non-toxic.[3] |
| Cost-Effectiveness | Moderate, malononitrile can be expensive. | High, 2-cyanoacetamide is a cheaper starting material.[2] | Moderate |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed experimental protocols for the synthesis of the key pyrimidine intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, via the malononitrile route, and its subsequent reduction to Grewe's diamine. We also include a protocol for the final condensation step to form thiamine.
Protocol 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile from Malononitrile
This protocol is adapted from a high-yield, scalable process.[4] The initial step involves a Mannich-type reaction followed by an oxidative cyclization.
Causality of Experimental Choices:
-
t-Butanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.
-
Formaldehyde: Acts as the one-carbon source for the aminomethylation of malononitrile.
-
Acetamidine Hydrochloride: Serves as the N-C-N fragment for the construction of the pyrimidine ring.
-
tert-Butyl Hydroperoxide: A convenient and effective oxidizing agent for the final cyclization and aromatization step.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).
-
Initial Reaction: Heat the mixture to 65-70 °C and maintain for 4 hours.
-
Oxidative Cyclization: Cool the reaction mixture to 20-25 °C. Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35 °C for 1 hour.
-
Work-up and Isolation: Monitor the reaction progress by HPLC. Upon completion, the product, 4-amino-2-methylpyrimidine-5-carbonitrile, can be isolated by crystallization. The reported yield for this procedure is 92.6% with a purity of 99.6%.[4]
Protocol 2: Catalytic Hydrogenation of 4-Amino-2-methylpyrimidine-5-carbonitrile to 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe's Diamine)
The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner reaction profile compared to stoichiometric reducing agents.
Causality of Experimental Choices:
-
Raney Nickel or Palladium on Carbon: These are highly active and selective catalysts for the reduction of nitriles to primary amines.
-
Ammonia/Methanol Solvent System: The presence of ammonia helps to suppress the formation of secondary amine byproducts by reacting with any intermediate imines.
-
Hydrogen Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting over-reduction or side reactions.
Step-by-Step Methodology:
-
Catalyst Preparation: In a high-pressure autoclave, suspend 4-amino-2-methylpyrimidine-5-carbonitrile (10 g) in a solution of methanol saturated with ammonia. Add a catalytic amount of Raney Nickel or 5% Pd/C.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to a temperature of 50-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen.
-
Work-up and Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 4-amino-5-aminomethyl-2-methylpyrimidine. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of Thiamine Hydrochloride from Grewe's Diamine
The final step in thiamine synthesis involves the condensation of the pyrimidine and thiazole moieties. This reaction forms the quaternary thiazolium salt.
Causality of Experimental Choices:
-
4-Methyl-5-(2-hydroxyethyl)thiazole: This is the complementary thiazole component required for the thiamine structure.
-
Acidic Conditions: The reaction is typically carried out under acidic conditions to facilitate the condensation and to form the stable hydrochloride salt of thiamine.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe's diamine) and 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent such as ethanol.
-
Condensation: Add a source of acid, such as hydrochloric acid, and heat the mixture to reflux. The reaction progress can be monitored by TLC or HPLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to induce crystallization of thiamine hydrochloride. The product can be collected by filtration, washed with a cold solvent, and dried.
Visualizing the Synthetic Pathways and Workflows
The following diagrams illustrate the key transformations and the overall workflow for thiamine synthesis.
Caption: Overall workflow for Thiamine synthesis.
Conclusion and Future Outlook
The synthesis of the pyrimidine moiety is a pivotal aspect of Vitamin B1 production. While this compound is a relevant derivative, its precursor, 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe's diamine), remains the central intermediate. This guide has provided a comparative analysis of the major synthetic routes to this key precursor, highlighting the trade-offs between yield, cost, and safety.
The malononitrile and 2-cyanoacetamide routes offer efficient and scalable pathways to the crucial intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, with the latter being more cost-effective. The subsequent catalytic hydrogenation is a well-established and high-yielding transformation.
As the demand for sustainable and green chemical processes grows, future research will likely focus on developing even more efficient and environmentally benign synthetic methods. This may include the use of novel catalysts, flow chemistry, and biocatalytic approaches to further optimize the synthesis of this vital vitamin.
References
- Ullmann's Encyclopedia of Industrial Chemistry. (1996). Vol. A27, pp. 515-517.
-
Zhao, L., Ma, X., & Chen, F. E. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development, 16(1), 57–60. [Link]
- CN106279042A - Method for preparing 2-methyl-4-amino-5-cyanopyrimidine.
-
Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603. [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Tracy, A. H., & Elderfield, R. C. (1941). A Synthesis of the Pyridine Analogue of Thiamine. Journal of Organic Chemistry, 6(1), 54-62.
- Matsukawa, T., & Iwatsu, T. (1951). Studies on vitamin B1 and related compounds. XXII. Preparation of vitamin B1 from 3-[20-methyl-40-aminopyrimidyl-(50)]-methyl-4-methyl-5-b-hydroxyethylthiiothiazolone-(2). Yakugaku Zasshi, 71(11), 1215-1218.
- Contant, P., Forzy, L., Hengartner, U., & Moine, G. (1990). A new convergent synthesis of thiamine hydrochloride. Helvetica Chimica Acta, 73(5), 1300-1305.
-
Jiang, M., Liu, M., Li, W., et al. (2024). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering, 32, 226-232. [Link]
- CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
Sources
- 1. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of aminopyrimidines is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of patented methodologies for aminopyrimidine synthesis, offering insights into the evolution of synthetic strategies from classical condensation reactions to modern catalytic C-N bond formations. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data from the patent literature.
The Enduring Relevance of Classical Ring Synthesis
The foundational approach to constructing the pyrimidine core involves the condensation of a 1,3-dielectrophile with a C-N-C synthon, typically guanidine or urea. This method, while traditional, remains a cost-effective and scalable option for the synthesis of certain aminopyrimidine scaffolds.
A representative example of this strategy is outlined in patent CN102952083A, which describes a multi-step synthesis of 2-aminopyrimidine from inexpensive industrial starting materials.[1] The process begins with the reaction of N,N-dimethylformamide (DMF) with phosphorus trichloride, followed by the addition of acetaldehyde diethyl acetal to generate an "aldehyde oil." This intermediate is then condensed with guanidine nitrate under the catalysis of sodium methoxide to yield the final product.[1]
While this method is suitable for large-scale industrial production due to its low-cost raw materials, it often involves harsh reaction conditions and can be limited in terms of the diversity of substituents that can be introduced.[1] The multi-step nature of the synthesis can also lead to lower overall yields and increased waste generation compared to more modern approaches.
Experimental Protocol: Synthesis of 2-Aminopyrimidine (adapted from CN102952083A)
-
Preparation of the Aldehyde Oil-Methanol Solution: In a suitable reactor, N,N-dimethylformamide is reacted with phosphorus trichloride. Acetaldehyde diethyl acetal is then added to form the "addition aldehyde oil." This oil is then dissolved in industrial methanol.
-
Condensation Reaction: To a dry retort, sodium methoxide (160g), guanidinium nitrate (25g), and the aldehyde oil-methanol solution (110g) are successively added.
-
Cyclization: The reaction mixture is heated to 80-90 °C, and the internal pressure is maintained between 0.20-0.25 MPa for 2.5-3.0 hours.
-
Workup and Isolation: After the reaction, methanol is recovered under reduced pressure. The residue is cooled, and water is added. The product is extracted with chloroform, and the combined organic layers are distilled to remove the solvent. The resulting solid is crystallized, filtered, and vacuum-dried to afford 2-aminopyrimidine. The reported yield for this process is 81.6%.[1]
Nucleophilic Substitution: A Workhorse Strategy
A widely employed and versatile method for the synthesis of substituted aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of halopyrimidines. This approach offers a modular way to introduce a diverse range of amino functionalities onto the pyrimidine ring. The availability of various substituted halopyrimidines as starting materials further enhances the synthetic utility of this method.
The synthesis of the requisite halopyrimidine precursors is a critical first step. Patent US20040054181A1 details a process for synthesizing chlorinated pyrimidines, such as 4,6-dichloropyrimidine, by reacting imidoyl chloride compounds with phosgene.[2] These chlorinated pyrimidines serve as excellent electrophiles for subsequent amination reactions.
A practical application of this SNAr strategy is demonstrated in the synthesis of 2-aminopyrimidine derivatives as potential β-glucuronidase inhibitors. In this work, commercially available 2-amino-4,6-dichloropyrimidine is reacted with various amines in the presence of triethylamine under solvent-free conditions to afford the desired products in high yields.
Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via SNAr
-
A mixture of 2-amino-4,6-dichloropyrimidine (1.0 eq.), the desired amine (2.0 eq.), and triethylamine (2.5 eq.) is heated at 80-90 °C for a specified time (typically monitored by TLC).
-
Upon completion of the reaction, the reaction mixture is cooled to room temperature.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure 2-aminopyrimidine derivative.
This method is generally high-yielding and tolerates a wide range of functional groups on the incoming amine. However, the synthesis of the starting halopyrimidines can sometimes require harsh reagents like phosphorus oxychloride or phosgene.[2]
The Dawn of Modern Catalysis: C-N Bond Formation
The limitations of classical and SNAr methodologies, such as harsh conditions and limited substrate scope, have driven the development of more sophisticated and efficient catalytic methods for C-N bond formation. These modern approaches offer milder reaction conditions, broader functional group tolerance, and often provide access to aminopyrimidines that are difficult to synthesize using traditional methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaromatic systems, including pyrimidines, has been a significant advancement.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between a halopyrimidine and an amine under relatively mild conditions.
The general transformation involves the reaction of a halopyrimidine with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with sterically hindered and electron-rich phosphines often providing the best results.
While a specific patent solely dedicated to the Buchwald-Hartwig amination of a wide array of aminopyrimidines is not highlighted, the principles are well-established and widely applied in the pharmaceutical industry. For instance, the synthesis of intermediates for drug candidates often employs this reaction. A review of recent applications of this coupling in pharmaceutical process chemistry highlights its importance.
Conceptual Experimental Protocol: Buchwald-Hartwig Amination of a Halopyrimidine
-
To an oven-dried reaction vessel is added the halopyrimidine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)2 or a pre-formed Pd-ligand complex, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 1-10 mol%), and a base (e.g., Cs2CO3 or NaOt-Bu, 1.5-2.5 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminopyrimidine.
The Buchwald-Hartwig amination offers excellent functional group tolerance and allows for the coupling of a wide variety of amines, including those with sensitive functional groups. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Direct C-H Amination: The Atom-Economical Frontier
The most recent and arguably most elegant approach to aminopyrimidine synthesis is through direct C-H amination. This strategy avoids the pre-functionalization of the pyrimidine ring with a halogen, thereby reducing the number of synthetic steps and minimizing waste.
A groundbreaking study by Chang and coworkers describes a C2-selective C-H amination of pyrimidines.[4][5] This method utilizes a synthetic platform that generates pyrimidinyl iminium salt intermediates, which can then be converted to various amine products.[4][5] The reaction demonstrates high regioselectivity for the C2 position of the pyrimidine ring and is compatible with a broad range of pyrimidines bearing sensitive functional groups.[4][5]
Conceptual Workflow: C2-Selective C-H Amination of Pyrimidines
Caption: C2-Selective C-H Amination Workflow.
This cutting-edge methodology represents a significant step towards more sustainable and efficient chemical synthesis. The ability to directly functionalize a C-H bond opens up new avenues for the rapid generation of novel aminopyrimidine libraries for drug discovery.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages | Key Patent/Reference Example |
| Classical Ring Synthesis | - Inexpensive starting materials- Scalable for industrial production | - Harsh reaction conditions- Limited substituent diversity- Multi-step synthesis can lead to lower overall yields | CN102952083A[1] |
| Nucleophilic Substitution | - Modular and versatile- High yields- Wide availability of starting materials | - Synthesis of halopyrimidine precursors can require harsh reagents- Not suitable for all substitution patterns | Iqbal et al., Molecules2018 |
| Buchwald-Hartwig Amination | - Mild reaction conditions- Excellent functional group tolerance- Broad substrate scope | - Cost of palladium catalyst and ligands- Requires pre-functionalized halopyrimidine | General principles from various sources[3] |
| Direct C-H Amination | - High atom economy- Fewer synthetic steps- Access to novel chemical space | - Newer technology, may have limited substrate scope currently- Can require specialized reagents and catalysts | Chang et al., J. Am. Chem. Soc.2022 [4][5] |
Conclusion
The synthesis of aminopyrimidines has evolved significantly, with each methodology offering distinct advantages and disadvantages. For large-scale, cost-effective production of simple aminopyrimidines, classical condensation reactions remain relevant. Nucleophilic substitution on halopyrimidines provides a robust and versatile platform for generating diverse libraries of compounds. The advent of transition-metal catalysis, particularly the Buchwald-Hartwig amination, has enabled the synthesis of complex aminopyrimidines under mild conditions with broad functional group compatibility. Looking to the future, direct C-H amination stands out as the most atom-economical and environmentally benign approach, promising to reshape the landscape of aminopyrimidine synthesis in the years to come. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of production, and the economic and environmental considerations of the project.
References
- CN102952083A - Preparation method of 2-amino pyrimidine.
- US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
Ham, W. S., Choi, H., Zhang, J., Kim, D., & Chang, S. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
Sources
- 1. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 2. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
An In-Depth Operational and Safety Protocol for Drug Development Professionals
As a novel compound in the landscape of pharmaceutical research, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine and its analogues are of significant interest. This guide provides a detailed protocol for its safe handling, emphasizing the necessary personal protective equipment (PPE) and operational considerations to ensure the well-being of laboratory personnel. The information herein is synthesized from safety data sheets of structurally similar compounds and established chemical safety principles.
Understanding the Risks: A Hazard Profile
This compound is an aromatic amine containing a pyrimidine core. While a specific, comprehensive safety data sheet for this exact molecule is not widely available, the Globally Harmonized System (GHS) hazard statements for its hydrochloride salt and related structures indicate several potential risks.[1] The primary hazards are associated with its potential for irritation and harm upon contact or ingestion.
GHS Hazard Statements for Structurally Similar Compounds Include:
Given these potential hazards, a robust PPE and handling plan is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Contaminated gloves should be replaced immediately. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Face Protection | Face shield worn over chemical splash goggles. | Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[7][8] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Provides a barrier against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation.[7][9][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
PPE Inspection: Inspect all PPE for signs of damage or contamination before use.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a spill kit appropriate for handling amine compounds is readily accessible.
Handling Protocol:
-
Dispensing: Conduct all dispensing and weighing of this compound within a certified chemical fume hood.
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][11]
-
Prevent Contact: Avoid contact with skin and eyes.[2]
-
Hygiene: Wash hands thoroughly after handling.[2][11] Do not eat, drink, or smoke in the laboratory.[2][11]
Waste Disposal:
-
Containerization: Collect all waste materials containing this compound in a designated, labeled, and sealed container.
-
Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Spill Management:
-
Evacuation: In the event of a large spill, evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent.
Procedural Workflow Diagrams
To ensure clarity and adherence to safety protocols, the following diagrams illustrate key procedural workflows.
Caption: PPE Donning Sequence.
Sources
- 1. 1260883-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
